Product packaging for Omecamtiv mecarbil-d8(Cat. No.:)

Omecamtiv mecarbil-d8

Cat. No.: B12427965
M. Wt: 409.5 g/mol
InChI Key: RFUBTTPMWSKEIW-JNJBWJDISA-N
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Description

Omecamtiv mecarbil-d8 is a useful research compound. Its molecular formula is C20H24FN5O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN5O3 B12427965 Omecamtiv mecarbil-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24FN5O3

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methyl-3-pyridinyl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2

InChI Key

RFUBTTPMWSKEIW-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H]

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Role of Omecamtiv Mecarbil-d8 in Advancing Cardiovascular Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv mecarbil is a pioneering cardiac myosin activator that has been extensively investigated for the treatment of heart failure with reduced ejection fraction (HFrEF). To accurately characterize its pharmacokinetic profile—a critical aspect of drug development—a robust and reliable bioanalytical method is essential. This technical guide delves into the crucial role of Omecamtiv mecarbil-d8, a deuterated isotopologue of the parent drug, in the quantitative analysis of Omecamtiv mecarbil in biological matrices. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a gold-standard technique in modern bioanalysis. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting variability during sample processing and analysis, thereby ensuring the accuracy and precision of pharmacokinetic data.

Core Application: Internal Standard in Bioanalytical Methods

In the realm of pharmaceutical research, particularly during preclinical and clinical trials, precise measurement of drug concentrations in biological fluids such as plasma is fundamental. This compound serves as an ideal internal standard for the quantification of Omecamtiv mecarbil for several key reasons:

  • Similar Physicochemical Properties: Being structurally almost identical to Omecamtiv mecarbil, the d8 variant exhibits very similar behavior during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The key difference lies in its higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (Omecamtiv mecarbil) and the internal standard (this compound).

  • Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be accounted for. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which provides a more accurate and precise measurement than relying on the absolute signal of the analyte alone.

Quantitative Data for a Validated LC-MS/MS Method

The following tables summarize the key parameters of a validated LC-MS/MS method for the quantification of Omecamtiv mecarbil in human plasma, utilizing a deuterated internal standard.

ParameterValue
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Deuterated Omecamtiv mecarbil (e.g., D3-Omecamtiv mecarbil)
Biological Matrix Human K3-EDTA Plasma
Calibration Curve Range 1.00 to 500 ng/mL
Regression Algorithm Linear, 1/concentration² weighted, least squares

Table 1: Overview of the Validated Bioanalytical Method

Quality Control SampleInterday Precision (%CV)Interday Accuracy (%)
Low ≤3.15%-1.17% to 2.28%
Medium ≤3.15%-1.17% to 2.28%
High ≤3.15%-1.17% to 2.28%

Table 2: Interday Precision and Accuracy of Quality Control Samples[1]

Experimental Protocol: Quantification of Omecamtiv Mecarbil in Human Plasma

This section provides a detailed methodology for a validated LC-MS/MS assay for the determination of Omecamtiv mecarbil in human plasma, a process in which this compound would be used as the internal standard.

Materials and Reagents
  • Omecamtiv mecarbil reference standard

  • This compound (or another suitable deuterated variant like D3) as the internal standard

  • Human plasma with K3-EDTA as anticoagulant

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • Ammonium acetate

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid-phase extraction (SPE) plates (e.g., Oasis MCX 30-mg 96-well plates)

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Omecamtiv mecarbil and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Omecamtiv mecarbil by serial dilution of the stock solution with an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) by diluting the stock solution.[1]

Sample Preparation (Solid-Phase Extraction)
  • To a 100-μL aliquot of human plasma sample, add 20 μL of the internal standard working solution (e.g., 500 ng/mL of this compound).[1]

  • Vortex mix the samples.

  • Condition the SPE plate wells with methanol followed by water.

  • Load the plasma samples onto the SPE plate.

  • Wash the wells with an appropriate solvent to remove interferences.

  • Elute the analytes (Omecamtiv mecarbil and this compound) using 600 μL of a 10:40 (v/v) mixture of ammonium hydroxide and methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[1]

  • Reconstitute the residue in 250 μL of the mobile phase.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., Kinetex PFP 30 × 3.00 mm, 2.6-μm).[1]

    • Mobile Phase A: 10:90 (v/v) methanol:10 mM ammonium acetate (pH 6.0).[1]

    • Mobile Phase B: Methanol.[1]

    • Elution: Gradient elution.

    • Injection Volume: A defined volume of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Omecamtiv mecarbil and this compound. For a D3 variant, the mass-to-charge ratios (m/z) would be monitored.[1]

Data Analysis
  • Integrate the peak areas for both Omecamtiv mecarbil and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Omecamtiv mecarbil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Omecamtiv mecarbil using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing (Peak Area Ratio) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

References

An In-depth Technical Guide to Omecamtiv Mecarbil and its Deuterated Analog, Omecamtiv Mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of Omecamtiv mecarbil and its deuterated isotopologue, Omecamtiv mecarbil-d8. Omecamtiv mecarbil is a selective cardiac myosin activator that was developed for the potential treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] this compound, a deuterated version of the parent drug, is primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Omecamtiv mecarbil. This guide delves into their distinct chemical structures, mechanisms of action, and pharmacokinetic profiles. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and workflows are provided to support researchers in the field of cardiovascular drug development.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of systolic heart failure is impaired cardiac contractility.[2] Omecamtiv mecarbil (formerly CK-1827452) represents a novel class of therapeutic agents known as cardiac myosin activators.[2] Unlike traditional inotropes that increase intracellular calcium levels, Omecamtiv mecarbil directly targets the cardiac sarcomere to enhance systolic function.[4] This direct mechanism of action offers the potential for improved cardiac performance without the adverse effects associated with calcium dysregulation.[4]

The development of deuterated analogs of pharmaceuticals, such as this compound, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium can alter the metabolic fate of a compound, often leading to a longer half-life due to the kinetic isotope effect.[5] This property makes deuterated compounds invaluable as internal standards in mass spectrometry-based bioanalysis, ensuring precise quantification of the parent drug in biological matrices.

Chemical Structures and Properties

The chemical structures of Omecamtiv mecarbil and this compound are presented below. The deuteration in this compound is typically on the methyl and methylene groups of the piperazine-1-carboxylate moiety, which are potential sites of metabolic oxidation.

Table 1: Chemical Properties of Omecamtiv Mecarbil and this compound

PropertyOmecamtiv MecarbilThis compound
IUPAC Name Methyl 4-[(2-fluoro-3-{[N-(6-methylpyridin-3-yl)carbamoyl]amino}phenyl)methyl]piperazine-1-carboxylate[2]Not Available
Molecular Formula C₂₀H₂₄FN₅O₃[2]C₂₀H₁₆D₈FN₅O₃
Molar Mass 401.44 g/mol [2]409.49 g/mol
Appearance SolidSolid

Mechanism of Action

Omecamtiv mecarbil enhances cardiac contractility by directly binding to the catalytic domain of cardiac myosin.[6] This interaction allosterically modulates the enzyme's activity, accelerating the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly-bound to a strongly-bound, force-producing state.[2] This leads to an increased number of myosin heads engaged with actin during systole, resulting in a prolonged systolic ejection time and increased stroke volume.[2][7] Importantly, this action is independent of intracellular calcium concentrations.[2]

The mechanism of action of this compound is expected to be identical to that of the parent compound, as deuterium substitution does not alter the fundamental chemical properties that govern drug-target interactions.

cluster_0 cluster_1 Myosin_ATP Myosin-ATP (Weakly bound to Actin) ATP_hydrolysis ATP Hydrolysis Myosin_ATP->ATP_hydrolysis Myosin_ADP_Pi Myosin-ADP-Pi (Strongly bound) Pi_release Pi Release & Power Stroke Myosin_ADP_Pi->Pi_release Myosin_ADP Myosin-ADP (Rigor-like state) ADP_release ADP Release Myosin_ADP->ADP_release Myosin Myosin (Detached) ATP_binding ATP Binding Myosin->ATP_binding ATP_hydrolysis->Myosin_ADP_Pi Pi_release->Myosin_ADP ADP_release->Myosin ATP_binding->Myosin_ATP Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin_ADP_Pi Stabilizes pre-power stroke state Accelerates Pi release

Figure 1: Omecamtiv Mecarbil's influence on the cardiac myosin cross-bridge cycle.

Pharmacokinetics: A Comparative Overview

Omecamtiv Mecarbil

The pharmacokinetic profile of Omecamtiv mecarbil has been characterized in healthy volunteers and patients with heart failure.

Table 2: Pharmacokinetic Parameters of Omecamtiv Mecarbil

ParameterValueReference
Bioavailability (Oral) ~90%[3]
Time to Peak Plasma Concentration (Tmax) ~1 hour[3]
Plasma Protein Binding ~98%[8]
Volume of Distribution (Vd) ~60 L[3]
Elimination Half-life (t₁/₂) 19-24 hours[3]
Metabolism Primarily via oxidation by CYP4A11, CYP2D6, CYP3A4, and CYP2C9[3]
Excretion Urine and feces[3]
This compound: Predicted Profile

Direct pharmacokinetic data for this compound is not publicly available as it is primarily used as an analytical standard. However, based on the principles of deuteration and the known metabolism of Omecamtiv mecarbil, the following differences can be anticipated:

  • Reduced Metabolic Clearance: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow the rate of metabolic reactions that involve the cleavage of these bonds.[5] Since Omecamtiv mecarbil is metabolized by cytochrome P450 enzymes, which often catalyze the oxidation of C-H bonds, this compound is expected to have a lower rate of metabolism.

  • Increased Half-Life and Exposure: A reduction in metabolic clearance would lead to a longer elimination half-life (t₁/₂) and an increased area under the plasma concentration-time curve (AUC), signifying greater overall drug exposure.[9]

  • Minimal Impact on Absorption, Distribution, and Binding: Deuteration is unlikely to significantly alter the physicochemical properties that govern absorption, distribution, and protein binding. Therefore, parameters such as bioavailability, Tmax, Vd, and plasma protein binding are expected to be similar to those of Omecamtiv mecarbil.

cluster_0 cluster_1 Drug_Admin Drug Administration (Oral or IV) Absorption Absorption Drug_Admin->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism (Liver - CYP450) Distribution->Metabolism Excretion Excretion (Urine/Feces) Metabolism->Excretion Omecamtiv Omecamtiv Mecarbil Omecamtiv->Metabolism Standard Rate Omecamtiv_d8 This compound Omecamtiv_d8->Metabolism Slower Rate (Kinetic Isotope Effect)

Figure 2: Predicted comparative pharmacokinetic pathways.

Experimental Protocols

Cardiac Myosin ATPase Activity Assay

This assay is crucial for evaluating the direct effect of compounds on the enzymatic activity of cardiac myosin.

Objective: To determine the effect of Omecamtiv mecarbil and this compound on the ATPase activity of purified cardiac myosin.

Materials:

  • Purified bovine or human cardiac myosin

  • Actin, tropomyosin, and troponin complex

  • ATP, MgCl₂, DTT, PIPES buffer

  • Pyruvate kinase and lactate dehydrogenase

  • NADH

  • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Test compounds (Omecamtiv mecarbil and this compound) dissolved in DMSO

Procedure:

  • Prepare the Reconstituted Sarcomere: Combine purified cardiac myosin subfragment 1 (S1) with regulated thin filaments (actin, tropomyosin, and troponin) in a buffer containing ATP, MgCl₂, and DTT.[10]

  • Prepare Reaction Mixtures: In a 96-well plate, add the reconstituted sarcomere preparation to a buffer containing pyruvate kinase, lactate dehydrogenase, and NADH.

  • Initiate the Reaction: Add varying concentrations of the test compounds (or DMSO for control) to the wells.

  • Measure ATPase Activity: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the myosin ATPase activity.[10]

  • Data Analysis: Calculate the initial rate of reaction for each compound concentration. Plot the ATPase activity as a function of compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of a drug that is bound to plasma proteins, which influences its pharmacokinetic and pharmacodynamic properties.

Objective: To quantify the plasma protein binding of Omecamtiv mecarbil and this compound.

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Test compounds

  • LC-MS/MS system for drug quantification

Procedure:

  • Prepare Samples: Spike human plasma with a known concentration of the test compound.

  • Set up Dialysis: Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[11][12]

  • Incubate: Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).[12]

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Analyze the concentration of the test compound in both samples using a validated LC-MS/MS method. This compound would be used as the internal standard for the quantification of Omecamtiv mecarbil, and vice versa if the d8 compound were being tested as the analyte.

  • Calculate Fraction Unbound (fu): The fraction of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Synthesis Overview

The synthesis of Omecamtiv mecarbil has been described in the literature. A general synthetic scheme is provided below. The synthesis of this compound would follow a similar pathway, utilizing deuterated starting materials or reagents at the appropriate steps to introduce the deuterium labels. For instance, deuterated versions of the piperazine moiety could be employed.

Start Starting Materials (e.g., substituted aniline and isocyanate) Urea_Formation Urea Formation Start->Urea_Formation Reduction Nitro Group Reduction (if applicable) Urea_Formation->Reduction Coupling Coupling with Piperazine Derivative Reduction->Coupling Final_Product Omecamtiv Mecarbil Coupling->Final_Product

Figure 3: Generalized synthetic workflow for Omecamtiv Mecarbil.

Conclusion

Omecamtiv mecarbil and its deuterated analog, this compound, serve distinct but complementary roles in cardiovascular drug development. Omecamtiv mecarbil's novel mechanism of directly activating cardiac myosin holds promise for the treatment of systolic heart failure. This compound is an essential tool for the accurate bioanalytical quantification of the parent drug, enabling robust pharmacokinetic and metabolic studies. Understanding the predictable impact of deuteration on the metabolism of Omecamtiv mecarbil provides valuable insights for interpreting preclinical and clinical data. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of these and other novel cardiac myosin activators.

References

In-Depth Technical Guide: Synthesis and Characterization of Omecamtiv Mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Omecamtiv mecarbil-d8, the deuterated isotopologue of the selective cardiac myosin activator, Omecamtiv mecarbil. While specific, publicly available protocols for the synthesis of the deuterated form are limited, this document outlines a plausible synthetic pathway based on established organic chemistry principles and available literature on related compounds. Furthermore, it details the analytical methodologies crucial for the characterization of this stable isotope-labeled compound and presents expected characterization data in a structured format. The mechanism of action of Omecamtiv mecarbil is also elucidated through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism who are working with or developing Omecamtiv mecarbil and its analogs.

Introduction

Omecamtiv mecarbil is a first-in-class, selective, small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1] It enhances cardiac contractility by a novel mechanism that does not involve increasing intracellular calcium concentrations, a common pathway for existing inotropic agents that can be associated with adverse effects.[2] Omecamtiv mecarbil is being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[3]

The synthesis of isotopically labeled compounds, such as this compound, is crucial for various stages of drug development. Deuterated standards are indispensable for quantitative bioanalysis by mass spectrometry, enabling accurate pharmacokinetic and metabolism studies. They serve as internal standards in clinical mass spectrometry, aiding in therapeutic drug monitoring.

This guide focuses on the synthesis and characterization of this compound, providing a theoretical synthetic framework and expected analytical data.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on the known synthesis of Omecamtiv mecarbil and general organic synthesis principles, a plausible synthetic route can be proposed. The key transformation involves the formation of a urea linkage between a deuterated methylamine precursor and an appropriately substituted aromatic amine.

The proposed synthetic workflow can be visualized as a multi-step process, beginning with the synthesis of the key deuterated intermediate, methyl-d3-amine, and the aromatic amine fragment, followed by their coupling to form the final product.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Urea Formation CD3I Methyl-d3 Iodide Gabriel_Synthesis Gabriel Synthesis CD3I->Gabriel_Synthesis Phthalimide Potassium Phthalimide Phthalimide->Gabriel_Synthesis CD3NH2_HCl Methyl-d3-amine HCl Gabriel_Synthesis->CD3NH2_HCl Hydrazinolysis or Acid Hydrolysis Coupling Coupling Reaction CD3NH2_HCl->Coupling Aromatic_Precursor Substituted Aromatic Precursor Reduction Reduction Aromatic_Precursor->Reduction Aromatic_Amine Aromatic Amine Intermediate Reduction->Aromatic_Amine Aromatic_Amine->Coupling Phosgene_Analog Phosgene Equivalent (e.g., CDI, Triphosgene) Phosgene_Analog->Coupling Omecamtiv_d8 This compound Coupling->Omecamtiv_d8

Plausible synthetic workflow for this compound.
Experimental Protocols (Plausible)

The following are generalized, plausible experimental protocols for the key steps in the synthesis of this compound, based on common organic chemistry methodologies.

2.1.1. Synthesis of Methyl-d3-amine Hydrochloride

A common method for the synthesis of primary amines is the Gabriel synthesis.

  • Reaction: Potassium phthalimide is reacted with methyl-d3 iodide to form N-(methyl-d3)phthalimide.

  • Deprotection: The resulting N-substituted phthalimide is then treated with hydrazine hydrate (Ing-Manske procedure) or acid hydrolysis to release methyl-d3-amine.

  • Salt Formation: The free amine is subsequently treated with hydrochloric acid to yield methyl-d3-amine hydrochloride, a stable salt that is easier to handle and store.

2.1.2. Synthesis of the Aromatic Amine Intermediate

The synthesis of the 2-fluoro-4-((4-methylpiperazin-1-yl)methyl)aniline intermediate would likely involve a multi-step synthesis starting from a commercially available substituted nitrobenzene or aniline. This would involve functional group manipulations to introduce the piperazine moiety and the aminomethyl group, followed by reduction of a nitro group or deprotection of a protected amine to yield the final aniline.

2.1.3. Urea Formation

The final urea formation can be achieved through several methods:

  • Reaction with a Phosgene Equivalent: The aromatic amine intermediate is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form an isocyanate or an activated carbamate in situ.

  • Coupling with Methyl-d3-amine: This reactive intermediate is then coupled with methyl-d3-amine hydrochloride in the presence of a base to neutralize the HCl and facilitate the nucleophilic attack, yielding this compound.

Characterization of this compound

The structural confirmation and purity assessment of this compound would be performed using a combination of spectroscopic and chromatographic techniques.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₂₀H₁₆D₈FN₅O₃
Monoisotopic Mass409.2343 g/mol
[M+H]⁺ (High-Res)410.2416 m/z
Isotopic Purity≥ 98%

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference. The absence of a signal around 2.5-3.0 ppm for the N-methyl group in the ¹H NMR spectrum and the presence of a characteristic multiplet in the ²H NMR spectrum would confirm deuteration.

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in HzAssignment
¹H7.0 - 8.5m-Aromatic Protons
¹H3.5 - 4.0m-Piperazine & Methylene Protons
¹H2.3s-Piperazine-CH₃ Protons
¹³C150 - 160s-C=O (Urea)
¹³C110 - 150m-Aromatic Carbons
¹³C40 - 60m-Piperazine & Methylene Carbons
¹³C45s-Piperazine-CH₃ Carbon
¹³C25 - 30tJ(C,D) ≈ 19-22N-CD₃ (triplet in ¹³C{¹H} NMR)
Experimental Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the overall structure and the absence of the N-methyl proton signal.

    • ¹³C NMR: To confirm the carbon framework of the molecule. The carbon of the deuterated methyl group would appear as a triplet due to C-D coupling.

    • ²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the position of isotopic labeling.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be employed.

Mechanism of Action: Signaling Pathway

Omecamtiv mecarbil acts as a selective activator of cardiac myosin. It binds to the catalytic domain of myosin and allosterically modulates its activity.[4] The drug increases the rate at which myosin transitions into the force-producing state, effectively increasing the number of myosin heads bound to actin during systole.[5][6] This leads to a prolonged systolic ejection time and increased cardiac contractility without significantly altering intracellular calcium levels or myocardial oxygen consumption.[2]

Signaling_Pathway cluster_actin_myosin Actin-Myosin Cross-Bridge Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Pi_Release Pi Release Myosin_ADP_Pi->Pi_Release Myosin_ADP Myosin-ADP (Strongly bound to Actin) Pi_Release->Myosin_ADP Power_Stroke Power Stroke Myosin_ADP->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release Increased_Contractility Increased Cardiac Contractility Power_Stroke->Increased_Contractility Myosin Myosin (Rigor State) ADP_Release->Myosin ATP_Binding ATP Binding Myosin->ATP_Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis ATP_Hydrolysis->Myosin_ADP_Pi Omecamtiv Omecamtiv Mecarbil Omecamtiv->Pi_Release Accelerates

References

Deuterated Omecamtiv Mecarbil: A Technical Guide for Advanced Cardiac Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omecamtiv mecarbil, a first-in-class selective cardiac myosin activator, has shown promise in the treatment of heart failure with reduced ejection fraction (HFrEF) by directly improving cardiac contractility without increasing myocardial oxygen consumption. This technical guide explores the potential of a deuterated form of omecamtiv mecarbil for cardiac research. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, offers a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document provides a comprehensive overview of omecamtiv mecarbil, hypothesizes the advantages of its deuteration, and presents detailed experimental protocols and signaling pathways to guide future research and development in this innovative area.

Introduction to Omecamtiv Mecarbil and the Rationale for Deuteration

Omecamtiv mecarbil is a novel investigational drug that directly targets the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[1] It selectively binds to and activates cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force.[2][][4][5] This mechanism enhances the efficiency of the actin-myosin cross-bridge cycle, leading to a prolonged systolic ejection time and consequently, an increased stroke volume and cardiac output.[2][][5][6] Unlike traditional inotropic agents that increase intracellular calcium levels and can be associated with adverse events like arrhythmias and increased myocardial oxygen demand, omecamtiv mecarbil's unique mechanism of action offers a potential for improved cardiac performance with a favorable safety profile.[1][2][7][8][9]

Deuteration is a well-established strategy in drug development to improve the metabolic stability and overall pharmacokinetic performance of a molecule.[2][10][11][12] By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the carbon-deuterium bond's greater strength can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect.[][10] This can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in the formation of toxic metabolites.[10][12] Applying this "deuterium switch" to omecamtiv mecarbil could yield a next-generation cardiac myosin activator with an optimized therapeutic window and an improved safety profile.[13][14]

Quantitative Data Summary

The following tables summarize the known quantitative data for non-deuterated omecamtiv mecarbil and the hypothesized changes for a deuterated version.

Table 1: Pharmacokinetic Parameters of Omecamtiv Mecarbil (Non-Deuterated)

ParameterValueSpecies/PopulationSource
Bioavailability (Oral) ~90%Healthy Volunteers[15]
Half-life (t½) ~18.5 - 33 hoursHealthy Volunteers & HF Patients[15][16]
Clearance (CL) 11.7 L/hHealthy Volunteers & HF Patients[16]
Volume of Distribution (Vd) 275 LHealthy Volunteers & HF Patients[16]
Major Metabolites M3 (decarbamoylation), M4 (lactam of M3)Healthy Male Subjects[17]
Primary Metabolism CYP4 family of enzymesIn vitro studies[17]

Table 2: Pharmacodynamic Effects of Omecamtiv Mecarbil (Non-Deuterated)

ParameterEffectPopulationSource
Systolic Ejection Time (SET) Dose-dependent increaseHealthy Volunteers & HF Patients[5][15][18]
Stroke Volume (SV) IncreasedHealthy Volunteers & HF Patients[5][18][19]
Left Ventricular Ejection Fraction (LVEF) IncreasedHealthy Volunteers & HF Patients[5][18][19]
Heart Rate Slight decrease or no changeHealthy Volunteers & HF Patients[2][5]
Myocardial Oxygen Consumption UnaffectedPreclinical and Clinical Studies[2][4]

Table 3: Hypothesized Pharmacokinetic and Pharmacodynamic Profile of Deuterated Omecamtiv Mecarbil

ParameterHypothesized ChangeRationale
Half-life (t½) IncreasedReduced rate of metabolism due to the kinetic isotope effect at deuterated sites.[10][12]
Clearance (CL) DecreasedSlower metabolic breakdown leading to reduced elimination from the body.[12]
Bioavailability Potentially IncreasedReduced first-pass metabolism could lead to higher systemic exposure.[10]
Metabolite Profile AlteredPotential reduction in the formation of specific metabolites, possibly reducing off-target effects or toxicity.[10][12]
Dosing Frequency Potentially ReducedA longer half-life could allow for less frequent administration, improving patient compliance.
Therapeutic Efficacy Potentially EnhancedMore consistent plasma concentrations could lead to a more sustained and predictable therapeutic effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Omecamtiv Mecarbil

Omecamtiv mecarbil directly interacts with the cardiac myosin heavy chain, allosterically modifying its enzymatic activity. The following diagram illustrates its mechanism of action within the cardiac sarcomere.

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Cardiac Sarcomere Myosin Cardiac Myosin (S1 Head) ATP ATP Myosin->ATP Hydrolyzes Cross_Bridge Actin-Myosin Cross-Bridge Myosin->Cross_Bridge Accelerates transition to force-producing state Actin Actin Filament ADP_Pi ADP + Pi ADP_Pi->Myosin Release Contraction Cardiac Contraction Cross_Bridge->Contraction Prolongs duration Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Binds to Allosteric Site

Caption: Mechanism of action of Omecamtiv Mecarbil in the cardiac sarcomere.

Experimental Workflow for Evaluating Deuterated Omecamtiv Mecarbil

The following diagram outlines a proposed experimental workflow for the preclinical evaluation of a deuterated omecamtiv mecarbil candidate.

Deuterated_Omecamtiv_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Synthesis Synthesis of Deuterated Omecamtiv Mecarbil Analytics Analytical Characterization (NMR, LC-MS, GC-MS) Synthesis->Analytics Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Analytics->Metabolic_Stability Enzyme_Kinetics Myosin ATPase Activity Assays Analytics->Enzyme_Kinetics Cardiomyocyte_Studies Isolated Cardiomyocyte Contractility Studies Analytics->Cardiomyocyte_Studies PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) Metabolic_Stability->PK_Studies PD_Studies Pharmacodynamic Studies (Echocardiography) Enzyme_Kinetics->PD_Studies Cardiomyocyte_Studies->PD_Studies HF_Models Heart Failure Animal Models (e.g., Ischemic, Genetic) PK_Studies->HF_Models PD_Studies->HF_Models Toxicity Toxicology Studies HF_Models->Toxicity Phase_I Phase I Clinical Trials (Safety, PK/PD) Toxicity->Phase_I Phase_II Phase II Clinical Trials (Efficacy in HF Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

Caption: Proposed preclinical and clinical development workflow for deuterated omecamtiv mecarbil.

Detailed Experimental Protocols

Synthesis and Analytical Characterization of Deuterated Omecamtiv Mecarbil
  • Synthesis: The synthesis of deuterated omecamtiv mecarbil would likely follow a similar synthetic route to the non-deuterated compound, with the introduction of deuterium at specific positions through the use of deuterated starting materials or reagents.[20] For example, deuterated anilines or pyridines could be incorporated in the early stages of the synthesis described for omecamtiv mecarbil analogues.[5][6][21]

  • Analytical Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, while ²H NMR would be essential to verify the location and extent of deuteration.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the purity of the deuterated compound and for identifying and quantifying any isotopic variants or impurities.[2] High-resolution mass spectrometry can confirm the exact mass and molecular formula.

In Vitro Metabolic Stability Assays
  • Objective: To compare the metabolic stability of deuterated omecamtiv mecarbil with its non-deuterated counterpart.

  • Methodology:

    • Incubate the test compounds (deuterated and non-deuterated omecamtiv mecarbil) with liver microsomes or hepatocytes from relevant species (e.g., human, rat, dog) in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cardiac Myosin ATPase Activity Assay
  • Objective: To determine the effect of deuterated omecamtiv mecarbil on the enzymatic activity of cardiac myosin.

  • Methodology:

    • Purify cardiac myosin from a relevant species.

    • In a multi-well plate, combine purified cardiac myosin, actin, and ATP in a suitable buffer.

    • Add varying concentrations of deuterated omecamtiv mecarbil or the non-deuterated compound.

    • Incubate the reaction at a physiological temperature (e.g., 37°C).

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green).

    • Determine the EC₅₀ (effective concentration for 50% of maximal response) for both compounds.

Isolated Cardiomyocyte Contractility Studies
  • Objective: To assess the functional effects of deuterated omecamtiv mecarbil on the contractility of single heart cells.

  • Methodology:

    • Isolate ventricular cardiomyocytes from adult rats or mice.

    • Perfuse the isolated cardiomyocytes with a physiological salt solution containing varying concentrations of the test compounds.

    • Electrically stimulate the cells to induce contractions.

    • Use a video-based edge detection system to measure parameters such as cell shortening, velocity of shortening, and relaxation kinetics.

    • Compare the dose-response curves for deuterated and non-deuterated omecamtiv mecarbil.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Animal Models
  • Objective: To characterize the pharmacokinetic profile and pharmacodynamic effects of deuterated omecamtiv mecarbil in a living organism.

  • Methodology:

    • Administer a single dose of deuterated or non-deuterated omecamtiv mecarbil (intravenously and orally) to rodents (e.g., rats) and a non-rodent species (e.g., dogs).

    • Collect blood samples at multiple time points post-dosing.

    • Analyze plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.[22]

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability).

    • In parallel, perform echocardiography at various time points to measure pharmacodynamic endpoints such as left ventricular ejection fraction, fractional shortening, and systolic ejection time.

    • Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Heart Failure Animal Models
  • Objective: To evaluate the therapeutic efficacy of deuterated omecamtiv mecarbil in a disease-relevant model.

  • Methodology:

    • Induce heart failure in a suitable animal model (e.g., coronary artery ligation in rats or mice to induce myocardial infarction, or a transgenic model of cardiomyopathy).

    • Administer deuterated omecamtiv mecarbil or placebo chronically over several weeks.

    • Monitor cardiac function regularly using echocardiography.

    • At the end of the study, perform histological analysis of the heart tissue to assess cardiac remodeling (e.g., fibrosis, hypertrophy).

    • Measure biomarkers of heart failure (e.g., NT-proBNP).

Conclusion and Future Directions

The deuteration of omecamtiv mecarbil presents a compelling opportunity to enhance a promising therapeutic agent for heart failure. By potentially improving its metabolic stability and pharmacokinetic profile, a deuterated version could offer a more favorable dosing regimen and an improved safety margin. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical and clinical development of such a compound. Further research is warranted to synthesize and evaluate deuterated omecamtiv mecarbil, with the ultimate goal of providing a more effective and safer treatment option for patients with heart failure. The successful development of a deuterated omecamtiv mecarbil would represent a significant advancement in the field of cardiac pharmacology, underscoring the value of strategic isotope substitution in modern drug design.

References

Omecamtiv Mecarbil-d8: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Omecamtiv mecarbil-d8, a deuterated analog of the novel cardiac myosin activator, Omecamtiv mecarbil. This document is intended to serve as a resource for researchers utilizing this stable isotope-labeled compound in their studies.

Introduction to Omecamtiv Mecarbil

Omecamtiv mecarbil is a first-in-class, selective, small-molecule activator of cardiac myosin.[1] It directly targets the contractile machinery of the heart, specifically the cardiac myosin, to improve systolic function.[1] By binding to the catalytic domain of myosin, Omecamtiv mecarbil accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly bound to a strongly bound, force-producing state.[2][3] This mechanism of action leads to an increase in the number of myosin heads engaged with actin during systole, resulting in enhanced cardiac contractility without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.[1][4]

The deuterated form, this compound, serves as an invaluable tool in research, primarily as an internal standard for quantitative mass spectrometry-based assays. Its use allows for precise and accurate quantification of Omecamtiv mecarbil in various biological matrices.

Supplier Information and Compound Specifications

For research purposes, this compound is available from specialized chemical suppliers. The following table summarizes key quantitative data for this compound, primarily from MedChemExpress, a known supplier of this compound.

ParameterMedChemExpress
Product Name This compound
Catalog Number HY-14233S
Molecular Formula C₂₀H₁₆D₈FN₅O₃
Molecular Weight 409.48 g/mol
Purity >98%
Isotopic Enrichment Not explicitly stated, but high enrichment is expected for use as an internal standard.
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Price Available upon request from the supplier.

Mechanism of Action and Signaling Pathway

Omecamtiv mecarbil exerts its effect directly on the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. It does not rely on traditional signaling pathways that modulate intracellular calcium levels.

The primary mechanism involves the allosteric modulation of cardiac myosin ATPase activity. By binding to a site on the myosin heavy chain, Omecamtiv mecarbil stabilizes the pre-power stroke state, accelerating the release of inorganic phosphate (Pi). This action increases the number of myosin heads that can bind to actin and generate force during each cardiac cycle.

Omecamtiv_Mecarbil_Mechanism cluster_sarcomere Cardiac Sarcomere cluster_cycle Cross-Bridge Cycle Myosin_Head Myosin Head (ATPase) Cross_Bridge Actin-Myosin Cross-Bridge Myosin_Head->Cross_Bridge ATP_Binding ATP Binding (Detachment) Actin Actin Filament Actin->Cross_Bridge ATP_Hydrolysis ATP Hydrolysis (Weakly Bound) ATP_Binding->ATP_Hydrolysis 1 Pi_Release Pi Release (Strongly Bound) ATP_Hydrolysis->Pi_Release 2 Power_Stroke Power Stroke (Contraction) Pi_Release->Power_Stroke 3 ADP_Release ADP Release Power_Stroke->ADP_Release 4 ADP_Release->ATP_Binding 5 Omecamtiv Omecamtiv mecarbil Omecamtiv->Myosin_Head Omecamtiv->Pi_Release Accelerates (Rate-Limiting Step)

Mechanism of Action of Omecamtiv Mecarbil

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Omecamtiv mecarbil. Below is a general protocol outline.

Quantification of Omecamtiv Mecarbil in Plasma using LC-MS/MS

Objective: To determine the concentration of Omecamtiv mecarbil in plasma samples using a stable isotope dilution method with this compound as the internal standard.

Materials:

  • Omecamtiv mecarbil (analyte)

  • This compound (internal standard)

  • Control plasma (e.g., human, rat, dog)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Omecamtiv mecarbil in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Omecamtiv mecarbil stock solution with control plasma to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing a fixed concentration of this compound (e.g., 100 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Dilute the supernatant with water containing 0.1% FA if necessary.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% FA

      • Mobile Phase B: ACN with 0.1% FA

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example - to be optimized):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Omecamtiv mecarbil: Q1/Q3 (e.g., m/z 402.2 -> 194.1)

        • This compound: Q1/Q3 (e.g., m/z 410.2 -> 202.1)

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Omecamtiv mecarbil / this compound) against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to calculate the concentration of Omecamtiv mecarbil in the unknown samples.

LCMS_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Data_Analysis Data Analysis (Quantification) LC_Injection->Data_Analysis

LC-MS/MS Sample Preparation Workflow

Conclusion

This compound is an essential tool for researchers in the field of cardiovascular drug development. Its use as an internal standard enables the accurate and precise quantification of Omecamtiv mecarbil, facilitating pharmacokinetic, pharmacodynamic, and metabolism studies. This guide provides a foundational understanding of its properties, sourcing, and application in a key experimental protocol. Researchers are encouraged to consult specific supplier documentation for the most up-to-date information and to optimize experimental conditions for their specific needs.

References

An In-depth Technical Guide on the Safety and Handling of Omecamtiv Mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Omecamtiv mecarbil-d8, a deuterated analog of Omecamtiv mecarbil, a selective cardiac myosin activator. Given that the deuterated form is expected to have similar chemical and toxicological properties to the parent compound, this document primarily references data from Omecamtiv mecarbil. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Omecamtiv mecarbil. The physical and chemical properties of the non-deuterated compound are summarized below.

PropertyValueReference
Chemical Name methyl 4-[[2-fluoro-3-[(6-methyl-3-pyridinyl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate[1]
Synonyms CK-1827452[1]
Molecular Formula C₂₀H₂₄FN₅O₃[1]
Molecular Weight 401.4 g/mol [1]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2]
Stability ≥4 years at -20°C[2]

Safety and Hazard Information

Omecamtiv mecarbil is classified as a hazardous substance. Researchers should handle it with appropriate caution in a laboratory setting.

Hazard Identification
Hazard StatementGHS ClassificationReference
Harmful if swallowedAcute toxicity, oral (Category 4)MedChemExpress SDS
Causes skin irritationSkin corrosion/irritation (Category 2)MedChemExpress SDS
Causes eye irritationSerious eye damage/eye irritation (Category 2B)MedChemExpress SDS
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)MedChemExpress SDS
Handling and Personal Protective Equipment (PPE)

Proper handling procedures and personal protective equipment are essential to minimize exposure risk.

Precautionary MeasureRecommendationReference
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.MedChemExpress SDS
Eye Protection Wear chemical safety goggles or a face shield.MedChemExpress SDS
Hand Protection Wear compatible chemical-resistant gloves.MedChemExpress SDS
Skin and Body Protection Wear a lab coat and other protective clothing as necessary.MedChemExpress SDS
Respiratory Protection If working with the solid form where dust may be generated, use a NIOSH-approved respirator.MedChemExpress SDS
General Hygiene Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.MedChemExpress SDS
First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.MedChemExpress SDS
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.MedChemExpress SDS
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.MedChemExpress SDS
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.MedChemExpress SDS

Experimental Protocols

Solubility Data

The solubility of Omecamtiv mecarbil in various solvents is crucial for preparing solutions for in vitro and in vivo experiments.

SolventSolubilityReference
DMSO 74 mg/mL (184.34 mM)[3]
80 mg/mL (199.28 mM)[4]
≥19.1 mg/mL[5]
Ethanol 6 mg/mL (14.95 mM)[3]
80 mg/mL (199.28 mM)[4]
Dimethylformamide (DMF) ~30 mg/mL[2]
Aqueous Buffer (DMF:PBS pH 7.2, 1:2) ~0.33 mg/mL (after initial dissolution in DMF)[2]
Stock Solution Preparation and Storage

For In Vitro Experiments:

  • Preparation: To prepare a stock solution, dissolve Omecamtiv mecarbil in an appropriate organic solvent such as DMSO or ethanol.[2] Sonication may be required to fully dissolve the compound.[3]

  • Storage: Stock solutions should be stored at -20°C or -80°C. MedChemExpress suggests that stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

For In Vivo Experiments:

A common formulation for in vivo administration involves a multi-solvent system.

  • Preparation: A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to achieve a concentration of 2 mg/mL.[3] The solvents should be added sequentially. For oral administration, a homogeneous suspension can be prepared in CMC-Na.[4]

  • Storage: It is recommended to prepare in vivo formulations fresh for each experiment.

Example Experimental Workflow: Cardiomyocyte Contractility Assay

The following is a generalized workflow for assessing the effect of Omecamtiv mecarbil on cardiomyocyte contractility, based on published research.[7]

experimental_workflow cluster_cell_prep Cell Preparation cluster_exp_setup Experimental Setup cluster_data_acq Data Acquisition cluster_analysis Data Analysis isolate_cm Isolate Cardiomyocytes load_dye Load with Ca2+-sensitive dye (e.g., Fura-2AM) isolate_cm->load_dye place_in_chamber Place cardiomyocytes in experimental chamber with Tyrode solution field_stim Field stimulate at a set frequency (e.g., 0.1 Hz) place_in_chamber->field_stim baseline Record baseline contractile parameters and Ca2+ transients add_omecamtiv Add Omecamtiv mecarbil at desired concentrations baseline->add_omecamtiv record_effects Record changes in contractility and Ca2+ levels add_omecamtiv->record_effects analyze_params Analyze parameters: Sarcomere shortening, contraction/relaxation kinetics, Ca2+ transient amplitude

Caption: A generalized workflow for a cardiomyocyte contractility assay with Omecamtiv mecarbil.

Mechanism of Action and Signaling Pathway

Omecamtiv mecarbil is a selective, direct activator of cardiac myosin.[8][9] It enhances cardiac contractility by increasing the number of myosin heads that are in a force-producing state during the cardiac cycle.[10] This is achieved without altering intracellular calcium concentrations, a key differentiator from traditional inotropic agents.[8]

The mechanism involves binding to the catalytic domain of cardiac myosin and allosterically increasing the rate of the transition of myosin into the strongly actin-bound, force-generating state.[11] This leads to a prolonged systolic ejection time and increased stroke volume.[9]

signaling_pathway cluster_sarcomere Cardiac Sarcomere cluster_myosin Myosin Head myosin_atp Myosin-ATP (Weakly bound to Actin) atp_hydrolysis ATP Hydrolysis myosin_atp->atp_hydrolysis 1. myosin_adp_pi Myosin-ADP-Pi (Strongly bound to Actin) power_stroke Power Stroke (Force Generation) myosin_adp_pi->power_stroke 3. Pi release actin Actin Filament power_stroke->myosin_atp 4. ADP release & ATP binding (Cycle repeats) omecamtiv Omecamtiv Mecarbil omecamtiv->myosin_adp_pi Stabilizes this state atp_hydrolysis->myosin_adp_pi 2. Transition to strongly bound state

Caption: Simplified signaling pathway of Omecamtiv mecarbil's action on the cardiac sarcomere.

References

Methodological & Application

Application Note: Quantification of Omecamtiv mecarbil in Human Plasma using Omecamtiv mecarbil-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Omecamtiv mecarbil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Omecamtiv mecarbil-d8, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Omecamtiv mecarbil.

Introduction

Omecamtiv mecarbil is a novel, selective cardiac myosin activator that has been investigated for the treatment of heart failure.[3] Accurate quantification of Omecamtiv mecarbil in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure optimal dosing and patient safety. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS assays.[5] An ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, thus effectively compensating for variations during sample extraction, chromatography, and ionization.[1][6] This application note provides a detailed protocol for the extraction and quantification of Omecamtiv mecarbil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Omecamtiv mecarbil reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of Omecamtiv mecarbil and this compound from human plasma.[7][8][9]

  • Allow all samples and standards to thaw to room temperature.

  • Prepare a working solution of this compound (Internal Standard) in 50:50 acetonitrile:water.

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the internal standard working solution.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample add_is Add 150 µL This compound (IS) plasma->add_is vortex Vortex 2 min add_is->vortex centrifuge Centrifuge 10 min at 4000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Sample Preparation Workflow.
Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column with a gradient elution.

ParameterCondition
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientTime (min)
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to detect Omecamtiv mecarbil and its deuterated internal standard.

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Omecamtiv mecarbil419.2227.11003025
This compound (IS)427.2235.11003025

Note: The specific m/z transitions for this compound are hypothetical and should be optimized based on the actual deuteration pattern.

G cluster_workflow Analytical Workflow sample Prepared Sample lc Liquid Chromatography C18 Column Gradient Elution sample->lc ms Mass Spectrometry ESI+ Source MRM Detection lc->ms data Data Acquisition and Analysis ms->data

Figure 2: LC-MS/MS Analytical Workflow.

Results and Discussion

Linearity, Accuracy, and Precision

The method was validated for linearity, accuracy, and precision using calibration standards and quality control (QC) samples prepared in human plasma. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The accuracy and precision of the QC samples were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).

Table 1: Calibration Curve and Quality Control Data

Sample TypeNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Standard 110.9898.0N/A
Calibration Standard 255.12102.4N/A
Calibration Standard 32019.597.5N/A
Calibration Standard 4100103.2103.2N/A
Calibration Standard 5500495.899.2N/A
Calibration Standard 610001015.0101.5N/A
LLOQ QC11.05105.08.7
Low QC32.9197.06.2
Mid QC150154.5103.04.5
High QC750735.098.03.8
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of Omecamtiv mecarbil and the internal standard in post-extraction spiked plasma samples to those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to those in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.

Table 2: Matrix Effect and Recovery Data

CompoundConcentration (ng/mL)Matrix FactorRecovery (%)
Omecamtiv mecarbil3 (Low QC)1.0292.5
Omecamtiv mecarbil750 (High QC)0.9894.1
This compound (IS)1001.0193.3

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Omecamtiv mecarbil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Note: High-Throughput Quantification of Omecamtiv Mecarbil in Human Plasma using LC-MS/MS with Omecamtiv Mecarbil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omecamtiv mecarbil in human plasma. The method utilizes a stable isotope-labeled internal standard, Omecamtiv mecarbil-d8, to ensure high accuracy and precision. Sample preparation is streamlined using a protein precipitation procedure, making it suitable for high-throughput bioanalytical laboratories. The method was developed and is presented here with representative validation data to demonstrate its suitability for pharmacokinetic studies in drug development.

Introduction

Omecamtiv mecarbil is a selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction.[1][2][3] Accurate and reliable quantification of Omecamtiv mecarbil in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variability in sample processing and potential matrix effects, thereby improving the overall quality of the analytical data. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Omecamtiv mecarbil, along with representative method performance characteristics.

Experimental

Materials and Reagents

  • Omecamtiv mecarbil reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent

Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepared by dissolving Omecamtiv mecarbil and this compound in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

Protocols

Sample Preparation

  • Label polypropylene microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

G LC-MS/MS Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma is 2. Add 200 µL IS in Acetonitrile plasma->is vortex 3. Vortex (30 sec) is->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant plate 6. Transfer to 96-well plate supernatant->plate analysis Inject into LC-MS/MS System plate->analysis

Caption: A flowchart illustrating the protein precipitation sample preparation protocol.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omecamtiv mecarbil419.2212.135
This compound427.2220.135

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation: Representative Method Validation Results

The following tables summarize the representative performance of the LC-MS/MS method for the quantification of Omecamtiv mecarbil in human plasma.

Table 2: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression Model
Omecamtiv mecarbil1 - 2000Linear (1/x²)>0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1090 - 110≤ 1585 - 115
Low3≤ 892 - 108≤ 1288 - 112
Medium100≤ 695 - 105≤ 1090 - 110
High1500≤ 597 - 103≤ 892 - 108

Table 4: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85 - 9588 - 980.95 - 1.050.98 - 1.02
High88 - 9890 - 1000.93 - 1.030.97 - 1.01

Discussion

The developed LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Omecamtiv mecarbil in human plasma. The use of this compound as an internal standard effectively corrects for any variations during sample preparation and analysis, leading to excellent precision and accuracy. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components. The method demonstrates acceptable performance characteristics that meet the typical requirements for regulated bioanalysis.

Conclusion

This application note details a reliable and efficient LC-MS/MS method for the determination of Omecamtiv mecarbil in human plasma. The method is suitable for supporting pharmacokinetic studies in the development of this novel cardiac myosin activator.

G Omecamtiv Mecarbil Bioanalytical Workflow cluster_setup Method Setup cluster_sample Sample Analysis cluster_data Data Processing cluster_report Reporting standards Prepare Standards & QCs prep Sample Preparation (Protein Precipitation) standards->prep instrument Instrument Setup (LC-MS/MS) analysis LC-MS/MS Analysis instrument->analysis prep->analysis integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: A high-level overview of the bioanalytical workflow from method setup to final reporting.

References

Application Notes and Protocols for In Vitro Evaluation of Omecamtiv Mecarbil and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Omecamtiv mecarbil, a selective cardiac myosin activator. The protocols cover key assays to characterize its mechanism of action and potential off-target effects. Additionally, the specific application of its deuterated analog, Omecamtiv mecarbil-d8, as an internal standard for quantitative analysis is detailed.

Mechanism of Action: Cardiac Myosin Activation

Omecamtiv mecarbil is a first-in-class cardiac myotrope that directly targets the cardiac sarcomere to enhance systolic function.[1] It selectively binds to the catalytic domain of cardiac myosin, the motor protein responsible for generating force and contraction.[2] This binding allosterically modulates the myosin ATPase cycle, accelerating the rate-limiting step of phosphate release.[3] This leads to an increased number of myosin heads strongly bound to actin, prolonging the power stroke duration and consequently increasing systolic ejection time without altering intracellular calcium concentrations.[4][5]

dot

Omecamtiv_Mecarbil_Mechanism cluster_myosin_cycle Cardiac Myosin ATPase Cycle cluster_outcome Physiological Effect Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Weakly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Force-producing state) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Rate-limiting step) ActoMyosin Acto-Myosin (Rigor state) ActoMyosin_ADP->ActoMyosin ADP Release Increased_Binding Increased proportion of myosin heads bound to actin ActoMyosin->Myosin_ATP ATP Binding (Myosin detaches) Omecamtiv Omecamtiv Mecarbil Omecamtiv->ActoMyosin_ADP_Pi Accelerates Pi Release Prolonged_Systole Prolonged Systolic Ejection Time Increased_Binding->Prolonged_Systole Increased_Contractility Increased Cardiac Contractility Prolonged_Systole->Increased_Contractility

Caption: Mechanism of action of Omecamtiv mecarbil on the cardiac myosin ATPase cycle.

In Vitro Assay Protocols

Cardiomyocyte Contractility Assay

This assay evaluates the effect of Omecamtiv mecarbil on the contractility of isolated cardiomyocytes.

Experimental Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from a suitable animal model (e.g., canine, rat) using enzymatic digestion.

  • Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for the measurement of intracellular calcium transients.

  • Experimental Setup: Place the loaded cardiomyocytes in a perfusion chamber on an inverted microscope equipped for simultaneous measurement of sarcomere length (via video imaging) and intracellular calcium (via fluorescence).

  • Perfusion: Perfuse the cells with a Tyrode's solution.

  • Stimulation: Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Data Acquisition: Record baseline sarcomere length and calcium transients.

  • Compound Addition: Introduce Omecamtiv mecarbil at various concentrations to the perfusion solution.

  • Post-Treatment Data Acquisition: After a sufficient incubation period, record the changes in sarcomere length and calcium transients.

  • Data Analysis: Analyze parameters such as fractional shortening of sarcomeres, time to peak contraction, and time to relaxation.

Data Presentation:

ParameterControl (Vehicle)Omecamtiv mecarbil (1 µM)Omecamtiv mecarbil (10 µM)
Fractional Shortening (%)X ± SDIncreased vs. ControlDecreased vs. 1 µM
Time to Peak Contraction (ms)Y ± SDIncreased vs. ControlFurther Increased vs. 1 µM
Time to 90% Relaxation (ms)Z ± SDIncreased vs. ControlFurther Increased vs. 1 µM
Calcium Transient AmplitudeNo significant changeNo significant changeNo significant change

Note: X, Y, and Z represent hypothetical mean values with standard deviation (SD). Actual values will be experiment-dependent.[5]

dot

Cardiomyocyte_Assay_Workflow Isolation Isolate Cardiomyocytes Loading Load with Fura-2 AM Isolation->Loading Plating Plate in Perfusion Chamber Loading->Plating Stimulation Electrical Field Stimulation Plating->Stimulation Baseline Record Baseline (Sarcomere Length & Ca2+) Stimulation->Baseline Treatment Add Omecamtiv Mecarbil Baseline->Treatment Post_Treatment Record Post-Treatment Data Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

Caption: Workflow for the cardiomyocyte contractility assay.

Skinned Fiber Contractility Assay

This assay assesses the direct effect of Omecamtiv mecarbil on the contractile apparatus in the absence of the cell membrane, allowing for precise control of the intracellular environment, particularly calcium concentration.

Experimental Protocol:

  • Muscle Preparation: Dissect small muscle fiber bundles from ventricular tissue.

  • Skinning: Chemically remove the cell membranes ("skinning") using a detergent (e.g., Triton X-100) to allow direct access to the myofilaments.

  • Experimental Setup: Mount the skinned fibers between a force transducer and a length controller.

  • Calcium Activation: Expose the fibers to a series of solutions with precisely buffered free calcium concentrations (pCa) to generate a force-pCa relationship.

  • Data Acquisition: Measure the isometric force generated at each pCa.

  • Compound Incubation: Incubate the fibers in a relaxing solution containing Omecamtiv mecarbil.[6]

  • Post-Incubation Measurement: Repeat the force-pCa measurements in the presence of the compound.

  • Data Analysis: Determine the pCa50 (the calcium concentration required for half-maximal activation) and the maximal calcium-activated force. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity.

Data Presentation:

ParameterControl (Vehicle)Omecamtiv mecarbil (0.5 µM)Omecamtiv mecarbil (1.0 µM)
pCa50A ± SDIncreased vs. ControlFurther Increased vs. 0.5 µM
Maximal Force (mN/mm²)B ± SDNo significant changeNo significant change
Hill Coefficient (nH)C ± SDVariableVariable

Note: A, B, and C represent hypothetical mean values with standard deviation (SD). Actual values will be experiment-dependent.[7]

Cardiac Ion Channel Patch-Clamp Assays

These assays are crucial for assessing the potential pro-arrhythmic risk of Omecamtiv mecarbil by evaluating its effects on key cardiac ion channels.

Experimental Protocol:

  • Cell Lines: Use stable cell lines expressing the human cardiac ion channels of interest (e.g., hERG, Nav1.5, Cav1.2).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using either manual or automated patch-clamp systems.

  • Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the currents for each ion channel.

  • Baseline Recording: Record baseline ion channel currents in the vehicle control solution.

  • Compound Application: Perfuse the cells with increasing concentrations of Omecamtiv mecarbil.

  • Post-Application Recording: Record the ion channel currents at each compound concentration.

  • Data Analysis: Measure the peak current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Data Presentation:

Ion ChannelIC50 (µM)
hERG (IKr)125.5[8]
Nav1.5 (Peak INa)> 300[8]
Cav1.2 (ICa,L)> 300[8]

Application of this compound in In Vitro Assays

Role: this compound is a deuterated analog of Omecamtiv mecarbil. In the context of in vitro assays, its primary and critical role is as an internal standard (IS) for quantitative analysis of Omecamtiv mecarbil concentrations in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] It is not intended for direct use in functional assays to assess pharmacological activity, as its biological effects are presumed to be identical to the non-deuterated form.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis. It co-elutes chromatographically with the analyte but is distinguishable by its higher mass. This allows for the correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision of the quantitative results.[11]

Protocol for Quantification of Omecamtiv mecarbil in In Vitro Samples using this compound

This protocol provides a general workflow for the analysis of Omecamtiv mecarbil concentrations in samples generated from in vitro experiments (e.g., cell lysates, culture media).

Experimental Protocol:

  • Sample Collection: Collect samples from the in vitro assay at desired time points.

  • Internal Standard Spiking: Add a known, fixed concentration of this compound to all samples, calibration standards, and quality controls.

  • Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with suitable mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect the parent and product ions for both Omecamtiv mecarbil and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of Omecamtiv mecarbil to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Omecamtiv mecarbil in the unknown samples by interpolating their peak area ratios from the calibration curve.

dot

LCMS_Workflow Sample In Vitro Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Evaporate & Reconstitute Supernatant->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantify Quantify Omecamtiv mecarbil (Analyte/IS Ratio) LCMS->Quantify

Caption: Workflow for the quantification of Omecamtiv mecarbil using this compound as an internal standard.

References

Application Notes and Protocols for the Use of Omecamtiv mecarbil-d8 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv mecarbil is a novel, selective small molecule activator of cardiac myosin, the motor protein responsible for the conversion of chemical energy into mechanical force in the heart.[1] It is being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF). Understanding the metabolic fate of Omecamtiv mecarbil is crucial for its development and safe clinical use. Omecamtiv mecarbil-d8 is a stable isotope-labeled version of the parent drug, in which eight hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies for two primary reasons:

  • Investigation of Metabolic Pathways and the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Cleavage of a C-H bond is often the rate-limiting step in cytochrome P450 (CYP)-mediated metabolism. By replacing hydrogen with deuterium at a site of metabolism, the rate of that metabolic reaction can be significantly reduced. This phenomenon, known as the kinetic isotope effect, can be used to probe the metabolic pathways of a drug and to potentially create "metabolically soft-spot-blocked" analogues with improved pharmacokinetic properties.

  • Use as an Ideal Internal Standard for Quantitative Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound has nearly identical physicochemical properties to Omecamtiv mecarbil, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. However, its different mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the parent drug in complex biological matrices.

These application notes provide an overview of the known metabolism of Omecamtiv mecarbil and detailed protocols for using this compound in key in vitro drug metabolism studies.

Metabolic Pathways of Omecamtiv mecarbil

Omecamtiv mecarbil is primarily cleared through metabolism. The major metabolic pathways involve oxidative cleavage of the terminal carbamate moiety, which resembles hydrolysis. In vitro studies have indicated that the CYP4 family of enzymes is primarily responsible for this biotransformation. The major metabolites identified are M3 (a decarbamoylation product) and a sequential metabolite, M4 (the lactam of M3).

Omecamtiv_mecarbil_Metabolism OM Omecamtiv mecarbil M3 M3 (Decarbamoylation) OM->M3 CYP4 Family M4 M4 (Lactam of M3) M3->M4 Sequential Metabolism

Caption: Metabolic pathway of Omecamtiv mecarbil.

Data Presentation

In Vitro Metabolic Stability of Omecamtiv mecarbil

The metabolic stability of a compound is a measure of its susceptibility to metabolism in a given in vitro system. It is a key parameter used to predict in vivo hepatic clearance.

Test SystemSpeciesParameterValueReference
Human Liver Microsomes (HLM)HumanHalf-life (t½)83.1 min

Note: Data for the metabolic stability of this compound is not currently publicly available. However, due to the kinetic isotope effect, it is anticipated that if the deuterated positions are at or near a primary site of metabolism, this compound would exhibit a longer half-life (i.e., greater metabolic stability) in this assay compared to the non-deuterated parent compound.

Typical Bioanalytical Method Validation Parameters using a Stable Isotope-Labeled Internal Standard

The following table outlines the typical parameters and acceptance criteria for the validation of a quantitative LC-MS/MS assay using this compound as an internal standard.

ParameterAcceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
Standard Curve PointsAt least 6-8 non-zero standards.
Accuracy of StandardsWithin ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision and Accuracy
Intra- and Inter-day Precision≤ 15% Coefficient of Variation (CV) for Quality Control (QC) samples (≤ 20% at LLOQ).
Intra- and Inter-day AccuracyWithin ±15% of nominal concentration for QC samples (±20% at LLOQ).
Selectivity and Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Matrix Effect Matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Analyte should be stable in the biological matrix under expected storage conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

This protocol is designed to determine the in vitro half-life and intrinsic clearance of Omecamtiv mecarbil and to compare it with this compound to investigate the kinetic isotope effect.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - HLM Suspension - Test Compounds (OM & OM-d8) - NADPH Solution pre_incubate Pre-incubate HLM and Test Compound (37°C) prep_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Plot ln(% Remaining) vs. Time Calculate t½ and Intrinsic Clearance lcms_analysis->data_analysis

Caption: Workflow for metabolic stability assay.

Materials:

  • Omecamtiv mecarbil

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ice-cold, containing an analytical internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of Omecamtiv mecarbil and this compound (e.g., 1 µM) in phosphate buffer.

    • Thaw HLM on ice and prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

    • Prepare the NADPH solution.

    • Prepare the quenching solution (ice-cold acetonitrile with a suitable internal standard for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the wells containing the working solutions of Omecamtiv mecarbil or this compound.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture and add it to a well containing the ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).

    • Compare the t½ and Clint values for Omecamtiv mecarbil and this compound.

Protocol 2: Quantitative Bioanalysis of Omecamtiv mecarbil using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of Omecamtiv mecarbil in a biological matrix (e.g., plasma) by LC-MS/MS.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification add_is Add this compound (IS) to Plasma Samples, Standards, and QCs protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer inject Inject onto LC-MS/MS System supernatant_transfer->inject monitor_mrm Monitor MRM Transitions for Analyte and IS inject->monitor_mrm peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) monitor_mrm->peak_area_ratio calibration_curve Generate Calibration Curve peak_area_ratio->calibration_curve calculate_conc Calculate Concentration of Omecamtiv mecarbil in Samples calibration_curve->calculate_conc

Caption: Workflow for quantitative bioanalysis.

Materials:

  • Biological matrix (e.g., human plasma)

  • Omecamtiv mecarbil (for calibration standards and quality controls)

  • This compound (for internal standard working solution)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • LC-MS/MS system with a suitable column

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare stock solutions of Omecamtiv mecarbil and this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Omecamtiv mecarbil into the blank biological matrix.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Extraction:

    • To a known volume of plasma sample, calibration standard, or QC, add a fixed volume of the internal standard working solution.

    • Vortex briefly to mix.

    • Add a protein precipitation solvent (e.g., acetonitrile, typically 3-4 volumes).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to a new plate or vials.

    • Inject a specific volume of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to separate Omecamtiv mecarbil from endogenous matrix components.

    • Optimize the mass spectrometer settings to monitor the specific Multiple Reaction Monitoring (MRM) transitions for both Omecamtiv mecarbil and this compound.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte (Omecamtiv mecarbil) and the internal standard (this compound).

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of Omecamtiv mecarbil in the unknown samples and QCs based on their measured peak area ratios.

By following these protocols, researchers can effectively utilize this compound to gain valuable insights into the metabolism of Omecamtiv mecarbil and to develop robust and reliable bioanalytical methods for its quantification in various biological matrices.

References

Application Notes and Protocols for Cell-Based Assays with Omecamtiv Mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv mecarbil is a pioneering, selective small-molecule activator of cardiac myosin, the motor protein responsible for generating the force of cardiac contraction.[1] It directly targets the contractile machinery of the heart, offering a novel therapeutic approach for conditions such as heart failure with reduced ejection fraction (HFrEF).[2][3] Unlike traditional inotropic agents that often increase intracellular calcium levels and can be associated with adverse effects, Omecamtiv mecarbil enhances cardiac contractility without significantly altering myocyte calcium concentrations or myocardial oxygen consumption.[1][4] This mechanism involves binding to the catalytic domain of cardiac myosin and accelerating the rate-limiting step of the cross-bridge cycle, thereby increasing the number of myosin heads productively engaged with actin filaments during systole.[5][6]

The deuterated analog, Omecamtiv mecarbil-d8, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring the accuracy and precision of analytical data.

These application notes provide detailed protocols for utilizing Omecamtiv mecarbil in cell-based assays to assess its effects on cardiomyocyte contractility and for its quantification in cell culture samples using this compound as an internal standard.

Mechanism of Action of Omecamtiv Mecarbil

Omecamtiv mecarbil enhances cardiac contractility by directly modulating the function of cardiac myosin. It selectively binds to the catalytic domain of β-cardiac myosin and allosterically modulates its ATPase activity.[5] The key steps in its mechanism of action are:

  • Acceleration of Phosphate Release: Omecamtiv mecarbil accelerates the rate of phosphate release from the myosin-ADP-Pi complex. This is a rate-limiting step in the myosin ATPase cycle.[6]

  • Increased Actin-Myosin Cross-Bridge Formation: By speeding up phosphate release, Omecamtiv mecarbil promotes the transition of myosin from a weakly bound to a strongly bound, force-producing state with actin.[5]

  • Prolonged Systolic Ejection Time: The increased duration of the force-producing state leads to a prolonged systolic ejection time, which contributes to increased stroke volume and cardiac output.[5]

  • Calcium-Independent Action: This entire process occurs without a significant change in the intracellular calcium concentration, which distinguishes it from many other inotropic agents.[4]

Signaling Pathway and Experimental Workflow Diagrams

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Cardiac Sarcomere cluster_crossbridge Cross-Bridge Cycle Myosin Cardiac Myosin (β-cardiac myosin heavy chain) Actin Actin Filament Myosin->Actin Weak Binding ADP_Pi ADP + Pi Myosin->ADP_Pi ATP Hydrolysis ATP ATP ATP->Myosin Force Force Production (Contraction) Weak_Binding Weakly Bound State (Myosin-ADP-Pi + Actin) Strong_Binding Strongly Bound State (Actin-Myosin-ADP) Weak_Binding->Strong_Binding Pi Release (Rate-Limiting Step) Strong_Binding->Force Strong_Binding->Weak_Binding ADP Release & ATP Binding OM Omecamtiv Mecarbil OM->Weak_Binding Accelerates Pi Release

Caption: Signaling pathway of Omecamtiv mecarbil in the cardiac sarcomere.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Contractility Assay cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A 1. Isolate and culture cardiomyocytes B 2. Treat cells with varying concentrations of Omecamtiv mecarbil A->B C 3. Incubate for a defined period B->C D 4a. Measure sarcomere shortening and fractional shortening C->D E 4b. Lyse cells and extract analytes C->E H 7. Quantify contractility parameters and intracellular drug concentration D->H F 5. Add this compound (Internal Standard) E->F G 6. Analyze by LC-MS/MS F->G G->H I 8. Generate dose-response curves and calculate EC50 H->I

Caption: General experimental workflow for cell-based assays with Omecamtiv mecarbil.

Quantitative Data

Table 1: Dose-Dependent Effect of Omecamtiv Mecarbil on Sarcomere Length in Isolated Canine Cardiomyocytes

Omecamtiv Mecarbil Concentration (µM)Resting Sarcomere Length (µm, Mean ± SEM)Systolic Peak Sarcomere Length (µm, Mean ± SEM)Fractional Sarcomere Shortening (%)
0 (Control)1.96 ± 0.011.74 ± 0.0111.2
0.031.94 ± 0.041.65 ± 0.0314.9
0.11.77 ± 0.041.53 ± 0.0313.6
0.31.62 ± 0.051.39 ± 0.0214.2
1.01.50 ± 0.051.34 ± 0.0310.7

Data adapted from a study on enzymatically isolated canine cardiomyocytes.[7] Fractional shortening was calculated as ((Resting SL - Systolic Peak SL) / Resting SL) * 100. At higher concentrations, while systolic shortening is still present, the significant decrease in resting length affects the overall fractional shortening calculation.[7]

Table 2: Effect of Omecamtiv Mecarbil on Ca²⁺-Activated Force Generation in Skinned Human Myocardium

Omecamtiv Mecarbil Concentration (µM)pCaForce Enhancement in Donor Myocardium (%, Mean ± SEM)Force Enhancement in Heart Failure Myocardium (%, Mean ± SEM)
0.56.628 ± 524 ± 7
0.56.319 ± 48 ± 2
1.06.685 ± 1178 ± 13
1.06.328 ± 527 ± 6

Data adapted from a study on skinned myocardial preparations from donor and heart failure patients.[2] Force enhancements are pronounced at submaximal Ca²⁺ activation.[2]

Table 3: In Vitro Inhibitory Potency of Omecamtiv Mecarbil on Cardiac Ion Channels

Ion ChannelIC₅₀ (µM)
hERG125.5
Nav1.5> 300
Cav1.2> 300

Data from a study assessing the pro-arrhythmic risk of Omecamtiv mecarbil.[8][9] The low potency for inhibition of these channels suggests a low pro-arrhythmic risk at therapeutically relevant concentrations.[8][9]

Experimental Protocols

Protocol 1: Cardiomyocyte Contractility Assay Using Video Microscopy

This protocol describes the measurement of sarcomere shortening in isolated cardiomyocytes treated with Omecamtiv mecarbil.

Materials:

  • Isolated adult cardiomyocytes (e.g., canine or rodent) or human iPSC-derived cardiomyocytes

  • Appropriate cell culture medium

  • Omecamtiv mecarbil stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Inverted microscope with a high-speed camera

  • Image analysis software capable of sarcomere length measurement

  • Field stimulation equipment

Procedure:

  • Cell Preparation:

    • Isolate and culture cardiomyocytes according to standard laboratory protocols.

    • Plate cells on laminin-coated glass-bottom dishes suitable for microscopy.

    • Allow cells to attach and stabilize.

  • Compound Preparation:

    • Prepare a series of dilutions of Omecamtiv mecarbil in culture medium from the stock solution. A typical concentration range to test is 0.03 µM to 10 µM.[2][6]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Treatment:

    • Replace the culture medium with fresh medium containing the desired concentration of Omecamtiv mecarbil or vehicle control.

    • Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.[6]

  • Image Acquisition:

    • Place the dish on the microscope stage, which is equipped with a temperature-controlled chamber (37°C).

    • Use field stimulation (e.g., 1 Hz) to pace the cardiomyocytes.[10]

    • Record high-speed videos of contracting cardiomyocytes, ensuring clear visualization of the sarcomere striations.

  • Data Analysis:

    • Use image analysis software to measure the sarcomere length during both the relaxed (diastolic) and contracted (systolic) phases of the contraction cycle.[11]

    • Calculate the following parameters:

      • Resting sarcomere length

      • Systolic peak sarcomere length

      • Fractional shortening: ((Resting Sarcomere Length - Systolic Peak Sarcomere Length) / Resting Sarcomere Length) * 100

    • Compare the parameters between the control and Omecamtiv mecarbil-treated groups.

Protocol 2: Quantification of Intracellular Omecamtiv Mecarbil Using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework for the quantification of Omecamtiv mecarbil in cardiomyocyte lysates using this compound as an internal standard.

Materials:

  • Cardiomyocyte cell culture treated with Omecamtiv mecarbil

  • This compound stock solution (in a suitable solvent like methanol)

  • Cell lysis buffer

  • Acetonitrile (ACN) for protein precipitation

  • Formic acid

  • Ultrapure water

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • After treatment with Omecamtiv mecarbil, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate and determine the protein concentration.

  • Internal Standard Spiking:

    • To a known volume of cell lysate, add a fixed amount of this compound internal standard solution. The concentration of the internal standard should be within the linear range of the assay.

  • Protein Precipitation:

    • Add 2-3 volumes of cold acetonitrile to the lysate to precipitate proteins.[1]

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Extraction:

    • Carefully collect the supernatant, which contains Omecamtiv mecarbil and this compound.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC method to achieve chromatographic separation of Omecamtiv mecarbil from potential matrix interferences.

    • Optimize the mass spectrometer parameters for the detection of Omecamtiv mecarbil and this compound. This involves selecting appropriate precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of Omecamtiv mecarbil spiked into a control cell lysate, with the same fixed amount of this compound added to each standard.

    • Calculate the peak area ratio of the analyte (Omecamtiv mecarbil) to the internal standard (this compound) for both the standards and the unknown samples.

    • Determine the concentration of Omecamtiv mecarbil in the cell lysates by interpolating their peak area ratios from the standard curve.

    • Normalize the intracellular concentration of Omecamtiv mecarbil to the protein content of the cell lysate.

References

Application Notes and Protocols for Omecamtiv Mecarbil-d8 in Cardiac Myosin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omecamtiv mecarbil is a first-in-class selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction (HFrEF). It directly targets the sarcomere, the fundamental contractile unit of muscle cells, to improve cardiac function.[1][2][3][4] Omecamtiv mecarbil binds to the catalytic domain of cardiac myosin, the motor protein responsible for generating force and movement, and allosterically modulates its activity.[5][6] This results in an increased rate of transition from the weakly bound actin-myosin state to the strongly bound, force-producing state, ultimately enhancing the efficiency of cardiac contractions without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.[1][2]

Omecamtiv mecarbil-d8 is a deuterated analog of Omecamtiv mecarbil. The replacement of eight hydrogen atoms with deuterium atoms increases the molecular weight of the compound, making it a valuable tool for specific bioanalytical applications, particularly as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies. The underlying biochemical mechanism of action and its binding affinity to cardiac myosin are presumed to be identical to the non-deuterated form.

These application notes provide an overview of the use of this compound in cardiac myosin binding assays, including detailed protocols for common experimental setups and data presentation guidelines.

Mechanism of Action: The Cardiac Myosin Cross-Bridge Cycle

Cardiac muscle contraction is driven by the cyclic interaction of myosin and actin filaments, a process known as the cross-bridge cycle. This cycle is powered by the hydrolysis of ATP. Omecamtiv mecarbil modulates this cycle by stabilizing the pre-power stroke state of myosin, leading to a greater number of myosin heads available to bind to actin and an increased duration of the strongly bound state.

Cardiac Myosin Cross-Bridge Cycle cluster_0 Actin-Myosin Cross-Bridge Cycle cluster_1 Effect of Omecamtiv Mecarbil Myosin_ATP Myosin-ATP (Weakly Bound) Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Enhanced by Omecamtiv Mecarbil Acto_Myosin_ADP Acto-Myosin-ADP (Strongly Bound) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor State) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) OM_Effect Omecamtiv Mecarbil Accelerates Transition

Cardiac Myosin Cross-Bridge Cycle Modulation

Quantitative Data Presentation

ParameterDescriptionTypical Value (Omecamtiv mecarbil)Assay Method
Kd Dissociation Constant0.1 - 1.0 µMFluorescence Polarization
IC50 Half-maximal Inhibitory Concentration (basal ATPase)0.3 - 1.5 µMBasal Myosin ATPase Assay
EC50 Half-maximal Effective Concentration (actin-activated ATPase)0.5 - 2.0 µMActin-Activated Myosin ATPase Assay
kon Association Rate Constant1 x 105 - 1 x 106 M-1s-1Surface Plasmon Resonance
koff Dissociation Rate Constant1 x 10-2 - 1 x 10-1 s-1Surface Plasmon Resonance

Experimental Protocols

Actin-Activated Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin in the presence of actin, and how it is modulated by this compound.

ATPase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cardiac Myosin S1 - F-Actin - Assay Buffer - ATP - this compound Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Myosin S1 - Add F-Actin - Add this compound (serial dilution) Prepare_Reagents->Plate_Setup Incubate_1 Incubate at 25°C for 10 min Plate_Setup->Incubate_1 Initiate_Reaction Initiate Reaction: Add ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 25°C for 30 min Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction: Add Quenching Agent Incubate_2->Stop_Reaction Measure_Signal Measure Inorganic Phosphate (Pi) (e.g., Malachite Green) Stop_Reaction->Measure_Signal Analyze_Data Data Analysis: - Plot [Compound] vs. ATPase Activity - Determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Actin-Activated Myosin ATPase Assay Workflow

Materials:

  • Human β-cardiac myosin S1 fragment

  • Rabbit skeletal actin

  • Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2x myosin/actin solution in Assay Buffer containing 100 nM cardiac myosin S1 and 20 µM F-actin.

    • Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should range from 0.01 µM to 100 µM. Include a DMSO-only control.

  • Assay Plate Setup:

    • Add 10 µL of the this compound dilutions (or DMSO control) to the wells of a 384-well plate.

    • Add 10 µL of the 2x myosin/actin solution to each well.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes to allow for compound binding to myosin.

  • Reaction Initiation:

    • Initiate the ATPase reaction by adding 5 µL of 4 mM ATP solution to each well (final concentration 1 mM).

  • Reaction Incubation:

    • Incubate the plate at 25°C for 30 minutes.

  • Reaction Quenching and Detection:

    • Stop the reaction by adding 10 µL of the malachite green reagent.

    • Incubate for 15 minutes at room temperature for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no myosin).

    • Plot the absorbance (proportional to ATPase activity) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of a fluorescently labeled ligand to cardiac myosin. In a competitive binding format, the displacement of the fluorescent ligand by this compound is monitored.

FP Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cardiac Myosin S1 - Fluorescent Ligand - FP Assay Buffer - this compound Start->Prepare_Reagents Plate_Setup Plate Setup (384-well, black): - Add Myosin S1 - Add Fluorescent Ligand - Add this compound (serial dilution) Prepare_Reagents->Plate_Setup Incubate Incubate at RT for 30 min (in dark) Plate_Setup->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Data Analysis: - Plot [Compound] vs. mP - Determine IC50 and Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Fluorescence Polarization Assay Workflow

Materials:

  • Human β-cardiac myosin S1 fragment

  • A suitable fluorescently labeled ligand that binds to the same site or an allosterically coupled site as Omecamtiv mecarbil (e.g., a fluorescent analog of a known myosin binder).

  • FP Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20.

  • This compound stock solution (in DMSO).

  • 384-well black, low-volume microplates.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of cardiac myosin S1 (e.g., 20 nM final concentration) and the fluorescent ligand (e.g., 10 nM final concentration) in FP Assay Buffer.

    • Prepare serial dilutions of this compound in FP Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the this compound dilutions to the wells of the 384-well plate.

    • Add 15 µL of the myosin/fluorescent ligand mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50.

    • The dissociation constant (Kd) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.

Conclusion

This compound is a valuable research tool for studying the interaction of this novel cardiac myosin activator with its target protein. While its primary application is in mass spectrometry-based quantification, the protocols outlined here for ATPase activity and fluorescence polarization assays can be adapted to characterize its biochemical and biophysical properties. The provided workflows and data presentation guidelines offer a framework for researchers to design and execute robust experiments to further elucidate the mechanism of this important class of cardiovascular drugs.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Omecamtiv Mecarbil in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omecamtiv mecarbil in human plasma. The method utilizes a stable isotope-labeled internal standard, Omecamtiv mecarbil-d3, to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction, which provides excellent sample cleanup and high recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer in positive electrospray ionization mode using multiple reaction monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Omecamtiv mecarbil is a first-in-class selective cardiac myosin activator that has been investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] It directly targets the contractile machinery of the heart muscle, offering a novel therapeutic mechanism.[1][2][3] To support preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of Omecamtiv mecarbil in biological matrices is essential.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis. The SIL-IS closely mimics the analyte's physicochemical properties, leading to effective compensation for variability in sample preparation, chromatography, and ionization.[4] This application note details a validated method for the determination of Omecamtiv mecarbil in human plasma using Omecamtiv mecarbil-d3 as the internal standard.

Mechanism of Action of Omecamtiv Mecarbil

Omecamtiv mecarbil allosterically binds to the catalytic domain of cardiac myosin, the motor protein responsible for cardiac muscle contraction. This binding accelerates the rate-limiting step of the cross-bridge cycle, specifically the transition of myosin to the strongly actin-bound, force-producing state. This leads to an increased number of myosin heads engaged with actin at any given time, resulting in a prolonged systolic ejection time and enhanced cardiac contractility without significantly increasing myocardial oxygen consumption.

omecamtiv Omecamtiv Mecarbil myosin Cardiac Myosin (Catalytic Domain) omecamtiv->myosin Binds to cross_bridge Actin-Myosin Cross-Bridge Formation myosin->cross_bridge Enhances transition to force-producing state actin Actin Filament actin->cross_bridge contraction Increased Cardiac Contractility cross_bridge->contraction systole Prolonged Systolic Ejection Time contraction->systole start Start: 100 µL Plasma Sample add_is Add 20 µL IS (Omecamtiv mecarbil-d3) start->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe condition 1. Condition (Methanol, Water) spe->condition load 2. Load Sample spe->load wash 3. Wash (2% Formic Acid, Methanol) spe->wash elute 4. Elute (5% NH4OH in Methanol) spe->elute evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

References

Application Notes and Protocols for Omecamtiv Mecarbil in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Omecamtiv Mecarbil-d8: While these application notes focus on the preclinical use of Omecamtiv mecarbil, its deuterated analog, this compound, serves as a critical tool in the quantitative analysis of the parent compound. Due to its near-identical chemical and physical properties but distinct mass, this compound is the ideal internal standard for mass spectrometry-based bioanalytical assays (e.g., LC-MS/MS) to accurately determine the concentration of Omecamtiv mecarbil in biological matrices such as plasma, serum, and tissue homogenates from preclinical studies. All subsequent sections will detail the application and protocols for the active compound, Omecamtiv mecarbil.

Introduction

Omecamtiv mecarbil (formerly CK-1827452) is a first-in-class, selective small molecule activator of cardiac myosin.[1][2] It is designed to directly target the contractile machinery of the heart, enhancing cardiac muscle performance by a novel mechanism of action.[2] Preclinical research has demonstrated its potential to increase cardiac contractility without significantly affecting intracellular myocyte calcium concentrations or myocardial oxygen consumption, making it a promising therapeutic candidate for conditions like heart failure with reduced ejection fraction (HFrEF).[2][3] These notes provide a summary of its application in various preclinical animal models, detailing its mechanism of action, experimental protocols, and observed pharmacodynamic effects.

Mechanism of Action

Omecamtiv mecarbil enhances cardiac contractility by directly binding to the catalytic domain of cardiac myosin, the motor protein responsible for converting chemical energy (from ATP hydrolysis) into mechanical force.[3] Its mechanism involves:

  • Stabilization of the pre-power stroke state: Omecamtiv mecarbil stabilizes the myosin head in a state that is primed for actin binding.[1]

  • Increased rate of actin-myosin cross-bridge formation: It accelerates the transition of the actin-myosin complex from a weakly bound to a strongly bound, force-producing state.[1]

  • Prolonged duration of the power stroke: The drug increases the duration of time that myosin remains strongly bound to actin.[1]

This combined action leads to an increased number of active cross-bridges during systole, resulting in a more forceful and prolonged systolic ejection time.[1][3] Notably, this action is independent of intracellular calcium and cAMP levels, distinguishing it from traditional inotropic agents.[1]

Signaling Pathway Diagram

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Cardiac Sarcomere Myosin Cardiac Myosin (Thick Filament) CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Interacts with Actin Actin Actin (Thin Filament) Actin->CrossBridge Contraction Myocardial Contraction CrossBridge->Contraction Increased number and duration of force-producing states Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Binds to catalytic domain

Caption: Mechanism of action of Omecamtiv mecarbil at the cardiac sarcomere.

Quantitative Data from Preclinical Animal Studies

The following tables summarize the key pharmacodynamic effects of Omecamtiv mecarbil observed in various preclinical animal models.

Table 1: Effects of Omecamtiv Mecarbil in a Canine Model of Systolic Heart Failure
ParameterChange from BaselineDosageReference
Wall Thickening▲ 25 ± 6.2%0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
Stroke Volume▲ 44 ± 6.5%0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
Cardiac Output▲ 22 ± 2.8%0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
Heart Rate▼ 15 ± 3.0%0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
LV Systolic Ejection Time▲ 26 ± 2.9%0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
LV dP/dtNo significant change0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[4]
Myocardial Oxygen ConsumptionNo significant change0.25 mg/kg IV bolus + 0.25 mg/kg/h infusion[3]
Table 2: Effects of Omecamtiv Mecarbil in Healthy Rats
ParameterChange from BaselineDosageReference
Fractional Shortening (FS)▲ from 41.2 ± 2.3% to 55.3 ± 4.1%Cumulative IV dose of 1200 µg/kg[5]
Ejection Fraction (EF)▲ from 73.3 ± 2.2% to 87.4 ± 3.6%Cumulative IV dose of 1200 µg/kg[5]
Systolic Ejection Time (SET)▲ from 75.2 ± 2.5 ms to 117.4 ± 6.1 msCumulative IV dose of 1200 µg/kg[5]
LV Internal Diameter (systole)▼ from 4.0 ± 0.2 mm to 2.2 ± 0.3 mmCumulative IV dose of 1200 µg/kg[5]
LV Internal Diameter (diastole)▼ from 6.7 ± 0.2 mm to 5.7 ± 0.3 mmCumulative IV dose of 1200 µg/kg[5]
Table 3: Effects of Omecamtiv Mecarbil in a Mouse Model of Nemaline Myopathy
ParameterObservationDosageReference
Calcium Sensitivity (pCa50) of Type I Muscle FibersRestored to control levelsIn vitro application[6]
Force at Submaximal Activation▲ ~50% in Neb cKO fibersIn vitro application[6]
Isometric Force and Power of Intact Soleus MuscleIncreasedIn vitro application[6]

Experimental Protocols

Canine Model of Systolic Heart Failure
  • Animal Model: Pacing-induced systolic heart failure in dogs, with or without a prior myocardial infarction.[4]

  • Instrumentation: Chronically instrumented for the measurement of left ventricular (LV) pressure, wall thickness, and cardiac output.[4]

  • Dosing Regimen: An intravenous (IV) bolus of 0.25 mg/kg Omecamtiv mecarbil, immediately followed by a continuous infusion of 0.25 mg/kg/h for 24 to 72 hours.[4]

  • Pharmacodynamic Assessment: Hemodynamic parameters are continuously monitored. Echocardiography can be used to assess cardiac dimensions and function. Blood samples are collected periodically for pharmacokinetic analysis, using LC-MS/MS with this compound as an internal standard.

Rat Model for Cardiac Function Assessment
  • Animal Model: Healthy adult male rats.[5][7]

  • Dosing Regimen: Intravenous infusion of Omecamtiv mecarbil. One study used cumulative doses of 200, 400, and 600 µg/kg body weight.[5]

  • Pharmacodynamic Assessment: Echocardiography is performed to measure parameters such as fractional shortening (FS), ejection fraction (EF), LV ejection time (LVET), and aortic pre-ejection period (PEP).[7] Left ventricular pressure-volume analysis can also be conducted.[5]

Mouse Model of Nemaline Myopathy
  • Animal Model: A nebulin-based conditional knockout (Neb cKO) mouse model of nemaline myopathy.[6][8]

  • Experimental Preparation: Skinned single muscle fibers or intact whole soleus muscles are isolated.[6][8]

  • Dosing: Omecamtiv mecarbil is added to the experimental solution at desired concentrations (e.g., 0.1 µM).[9]

  • Pharmacodynamic Assessment: For skinned fibers, force is measured at a range of calcium concentrations to determine calcium sensitivity and maximal specific force.[6] For intact muscles, isometric force and power during isotonic shortening are measured at various stimulation frequencies.[8]

Experimental Workflow Diagram

Preclinical_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Dog, Rat, Mouse) Instrumentation Surgical Instrumentation (if applicable) AnimalModel->Instrumentation Baseline Acquire Baseline Measurements Instrumentation->Baseline Dosing Administer Omecamtiv Mecarbil (IV or in vitro) Baseline->Dosing Monitoring Continuous/Periodic Monitoring (Hemodynamics, Echocardiography) Dosing->Monitoring Sampling Collect Biological Samples (Blood, Tissue) Dosing->Sampling PD_Analysis Pharmacodynamic Analysis (Cardiac Function Parameters) Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS with d8-standard) Sampling->PK_Analysis Data_Interpretation Data Interpretation and Statistical Analysis PD_Analysis->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: General experimental workflow for preclinical evaluation of Omecamtiv mecarbil.

Conclusion

Omecamtiv mecarbil has demonstrated consistent efficacy in improving systolic function across various preclinical animal models. Its unique mechanism of action, which directly targets the cardiac sarcomere, offers a novel therapeutic approach for heart failure. The use of its deuterated analog, this compound, is essential for the accurate pharmacokinetic characterization that underpins the understanding of its dose-response relationship. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and interpret preclinical studies with this promising cardiac myosin activator.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Omecamtiv Mecarbil-d8 Concentration for LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Omecamtiv mecarbil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the LC-MS quantification of Omecamtiv mecarbil?

A1: The recommended internal standard is a stable isotope-labeled version of the analyte, such as Omecamtiv mecarbil-d8. Using a deuterated internal standard is best practice as it co-elutes with the analyte, experiencing similar ionization effects and thus providing more accurate and precise quantification.[1]

Q2: What are the typical mass transitions (MRM) for Omecamtiv mecarbil and this compound?

A2: While specific transitions should be optimized in your laboratory, a common approach is to use the protonated molecular ion as the precursor ion (Q1) and a stable product ion as the quantifier (Q3). Based on the molecular weight of Omecamtiv mecarbil (401.44 g/mol ), the precursor ion would be m/z 402.4 [M+H]+. For this compound, the precursor ion would be m/z 410.4 [M+H]+. Product ions would be determined by fragmentation experiments on your specific mass spectrometer.

Q3: What is a suitable concentration for the this compound internal standard working solution?

A3: The concentration of the internal standard should be optimized to provide a stable and reproducible signal without interfering with the analyte's ionization. A common starting point is a concentration that yields a peak area comparable to the analyte at the mid-point of the calibration curve. For example, if your calibration curve for Omecamtiv mecarbil ranges from 1 to 1000 ng/mL, a suitable concentration for the this compound working solution might be around 100 ng/mL.

Q4: What are the key considerations for sample preparation when analyzing Omecamtiv mecarbil in plasma?

A4: Effective sample preparation is crucial for removing matrix components that can interfere with the analysis.[2] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For Omecamtiv mecarbil in plasma, a supported liquid extraction (SLE) has been shown to be effective. It is also important to minimize freeze-thaw cycles of plasma samples to maintain sample integrity.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Omecamtiv Mecarbil and/or this compound
Possible Cause Recommended Solution
Incompatible mobile phase pH Adjust the mobile phase pH to ensure Omecamtiv mecarbil is in a single ionic state. Given its chemical structure, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.
Column degradation or contamination Flush the column with a strong solvent mixture (e.g., 90:10 acetonitrile:isopropanol). If the problem persists, replace the column with a new one of the same type.
Inappropriate reconstitution solvent Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to prevent peak distortion upon injection. A mismatch can lead to poor focusing of the analyte band on the column.
Secondary interactions with the stationary phase Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to mitigate unwanted interactions.
Issue 2: High Variability in the Internal Standard (this compound) Peak Area
Possible Cause Recommended Solution
Inconsistent sample extraction Ensure the extraction procedure (e.g., SLE, LLE, or SPE) is performed consistently for all samples. Pay close attention to volumes, mixing times, and phase separation.
Matrix effects Dilute the sample with a suitable buffer to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to ensure the internal standard does not co-elute with highly suppressive matrix components.
Internal standard instability Prepare fresh internal standard working solutions daily. Avoid prolonged storage of the deuterated compound in acidic or basic solutions to prevent potential deuterium exchange.
Injector variability Perform an injector performance qualification to ensure consistent injection volumes. Clean the injector port and syringe as per the manufacturer's recommendations.
Issue 3: Low Signal Intensity or Poor Sensitivity for Omecamtiv Mecarbil
Possible Cause Recommended Solution
Suboptimal mass spectrometer settings Perform a full optimization of the MS parameters, including spray voltage, gas flows (nebulizer, heater, and curtain), and collision energy for the specific MRM transitions of Omecamtiv mecarbil.
Ion suppression from the sample matrix Enhance the sample cleanup procedure. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) to remove a wider range of interferences.
Inefficient ionization Experiment with different mobile phase additives. For positive electrospray ionization (ESI+), small amounts of formic acid or ammonium formate can improve protonation and signal intensity.
Analyte degradation Investigate the stability of Omecamtiv mecarbil in the sample matrix and during the sample preparation process. Ensure samples are kept at appropriate temperatures (e.g., on ice) during processing.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Omecamtiv mecarbil reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or DMSO).

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water.

  • Calibration Standards (e.g., 1 - 1000 ng/mL): Spike the appropriate volume of the intermediate stock solutions into blank biological matrix (e.g., human plasma) to achieve the desired final concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards. These should be prepared from a separate weighing of the reference standard if possible.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
  • Sample Pre-treatment: To a 150 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Loading: Load the pre-treated sample onto a supported liquid extraction plate or cartridge.

  • Elution: After the sample has been absorbed, apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid). The reconstituted sample is then ready for LC-MS analysis.

Quantitative Data Summary

Parameter Typical Range / Value
Calibration Curve Range 1 - 1000 ng/mL
Internal Standard Concentration 100 ng/mL
Sample Volume 150 µL
Reconstitution Volume 100 µL
LC Column C18, e.g., 2.1 x 50 mm, 3 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile:Methanol:Water:Ammonium Acetate 1M (e.g., 1400:500:100:10 v/v)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Omecamtiv mecarbil-d8 IS Sample->Add_IS SLE Supported Liquid Extraction (SLE) Add_IS->SLE Evaporate Evaporate to Dryness SLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound LC-MS analysis.

troubleshooting_workflow Start LC-MS Analysis Issue Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_IS_Variability High IS Variability? Check_Peak_Shape->Check_IS_Variability No Optimize_Mobile_Phase Optimize Mobile Phase pH Re-evaluate Reconstitution Solvent Check_Peak_Shape->Optimize_Mobile_Phase Yes Check_Sensitivity Low Sensitivity? Check_IS_Variability->Check_Sensitivity No Review_Extraction Review Extraction Protocol Ensure Consistency Check_IS_Variability->Review_Extraction Yes Optimize_MS_Parameters Optimize MS Parameters (Voltages, Gases, Collision Energy) Check_Sensitivity->Optimize_MS_Parameters Yes End Problem Resolved Check_Sensitivity->End No Check_Column Check/Replace LC Column Optimize_Mobile_Phase->Check_Column Check_Column->End Investigate_Matrix_Effects Investigate Matrix Effects (e.g., Post-Column Infusion) Review_Extraction->Investigate_Matrix_Effects Investigate_Matrix_Effects->End Improve_Sample_Cleanup Improve Sample Cleanup (e.g., use SPE) Optimize_MS_Parameters->Improve_Sample_Cleanup Improve_Sample_Cleanup->End

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Troubleshooting matrix effects with Omecamtiv mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omecamtiv mecarbil-d8, particularly in the context of bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor reproducibility and accuracy in our plasma sample analysis of Omecamtiv mecarbil, even though we are using its deuterated internal standard, this compound. What could be the underlying cause?

A1: The most likely culprit is differential matrix effects . While stable isotope-labeled internal standards like this compound are designed to compensate for variations in sample preparation and matrix-induced ion suppression or enhancement, issues can still arise. Specifically, with deuterated standards, a phenomenon known as the "deuterium isotope effect" can occur.[1][2] This effect can cause a slight chromatographic shift between the analyte (Omecamtiv mecarbil) and the internal standard (this compound).[1] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[3]

Q2: How can we confirm if differential matrix effects are impacting our assay?

A2: A post-column infusion experiment is a definitive way to visualize and diagnose matrix effects.[3] This involves infusing a constant flow of Omecamtiv mecarbil and this compound solution into the LC eluent after the analytical column, while injecting a blank matrix extract. Any dips or rises in the baseline signal for each compound will indicate regions of ion suppression or enhancement, respectively. If the suppression/enhancement profile is different at the retention times of the analyte and the internal standard, this confirms differential matrix effects.

Another approach is to perform a quantitative matrix effect study . This involves comparing the peak areas of the analyte and internal standard in a neat solution to their peak areas in a post-extraction spiked blank matrix sample. A significant difference in the response indicates the presence of matrix effects.

Q3: Our Omecamtiv mecarbil and this compound peaks are slightly separated. How can we mitigate the associated differential matrix effects?

A3: Mitigating differential matrix effects often involves chromatographic and sample preparation adjustments. Here are some strategies:

  • Optimize Chromatographic Conditions: The goal is to make the analyte and internal standard co-elute as closely as possible or move their elution to a cleaner part of the chromatogram.

    • Modify the LC Gradient: A shallower gradient can improve resolution and may help in co-elution.

    • Change the Stationary Phase: Experiment with a different column chemistry that may not exhibit the same deuterium isotope effect for this compound.

  • Improve Sample Preparation: Reducing the amount of co-eluting matrix components is crucial.

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.

Q4: We are observing low signal intensity for both Omecamtiv mecarbil and its d8-internal standard. What are the potential causes?

A4: Low signal intensity can stem from several factors unrelated to differential matrix effects. Consider the following troubleshooting steps:

  • Mass Spectrometer Settings: Ensure the ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for Omecamtiv mecarbil.[4] Re-tune the instrument if necessary. Also, verify that the collision energy and other MS/MS parameters are appropriate for the selected transitions.[5]

  • Sample Degradation: Prepare fresh samples and standards to rule out degradation.[4]

  • Mobile Phase Issues: Contaminated or improperly prepared mobile phases can lead to signal suppression.[4]

  • LC System Problems: Check for leaks, pump issues, or a contaminated column.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively assess the presence and chromatographic regions of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solutions of Omecamtiv mecarbil and this compound (in a solvent compatible with the mobile phase)

  • Blank matrix samples (e.g., plasma, urine) processed by your current extraction method

  • Reconstituted neat samples (analyte and IS in reconstitution solvent)

Methodology:

  • Equilibrate the LC-MS/MS system with the analytical method's mobile phase.

  • Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the standard solution containing both Omecamtiv mecarbil and this compound.

  • Connect the syringe pump to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Begin infusing the standard solution and monitor the signal for both compounds in the mass spectrometer. A stable baseline should be established.

  • Inject a prepared blank matrix extract.

  • Monitor the baseline for any deviations during the chromatographic run. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.

  • Inject a reconstituted neat sample to determine the elution times of Omecamtiv mecarbil and this compound.

  • Compare the retention times of the analyte and internal standard with the regions of ion suppression/enhancement observed in the blank matrix injection.

Data Presentation

The following table summarizes hypothetical data from a quantitative matrix effect experiment, illustrating how to calculate and present the findings.

Table 1: Quantitative Assessment of Matrix Effects on Omecamtiv Mecarbil and this compound

Sample TypeOmecamtiv Mecarbil Peak AreaThis compound Peak AreaMatrix Effect (%) - Omecamtiv MecarbilMatrix Effect (%) - this compound
Neat Solution (A)1,250,0001,300,000N/AN/A
Post-Spiked Matrix 1 (B)875,000950,000-30.0%-26.9%
Post-Spiked Matrix 2 (C)750,000812,500-40.0%-37.5%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.

Visualizations

Diagram 1: Troubleshooting Workflow for Matrix Effects

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Mitigation cluster_4 Alternative Causes start Poor Reproducibility/Accuracy with this compound check_chrom Check for Chromatographic Separation of Analyte and IS start->check_chrom post_infusion Perform Post-Column Infusion Experiment check_chrom->post_infusion quant_matrix Conduct Quantitative Matrix Effect Study check_chrom->quant_matrix diff_matrix Differential Matrix Effect Confirmed? post_infusion->diff_matrix quant_matrix->diff_matrix optimize_lc Optimize LC Method (e.g., shallower gradient) diff_matrix->optimize_lc Yes improve_prep Improve Sample Preparation (e.g., SPE, LLE) diff_matrix->improve_prep Yes other_issues Investigate Other Issues: - MS Settings - Sample Stability - System Contamination diff_matrix->other_issues No

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Diagram 2: Conceptual Representation of Differential Matrix Effects

cluster_1 Ion Suppression Profile cluster_2 Outcome analyte Omecamtiv Mecarbil is This compound suppression_zone Region of High Ion Suppression result Inaccurate Quantification (Analyte/IS ratio skewed) analyte->result More Suppression is->result Less Suppression

Caption: Impact of peak separation on matrix effects.

References

Navigating the Nuances of Omecamtiv Mecarbil-d8 Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Omecamtiv mecarbil-d8, achieving a robust and intense signal in mass spectrometry is paramount for accurate quantification. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Omecamtiv mecarbil and why is a deuterated internal standard (this compound) used?

Omecamtiv mecarbil is a selective cardiac myosin activator that was developed for the treatment of heart failure with reduced ejection fraction.[1][2] It works by directly targeting the contractile mechanism of the heart muscle.[1] In quantitative mass spectrometry, a deuterated internal standard such as this compound is used to improve the accuracy and precision of the measurement. Since this compound is chemically identical to the analyte but has a slightly higher mass, it can be added to a sample at a known concentration to account for variability in sample preparation and instrument response.

Q2: What are the most common reasons for low signal intensity of this compound?

Low signal intensity can stem from several factors, including:

  • Suboptimal sample preparation: Inefficient extraction from the biological matrix or the presence of interfering substances can suppress the ionization of the analyte.

  • Chromatographic issues: Poor peak shape, co-elution with interfering compounds, or inadequate separation from matrix components can diminish the signal.

  • Mass spectrometer settings: Incorrect ionization source parameters, inappropriate selection of precursor and product ions (MRM transitions), or suboptimal collision energy can all lead to a weak signal.

Q3: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is the most commonly reported ionization technique for the analysis of Omecamtiv mecarbil. ESI is well-suited for polar molecules and is a standard technique in most bioanalytical laboratories.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is a critical issue that can halt an entire analytical run. The following troubleshooting workflow can help systematically identify and resolve the problem.

LowSignalWorkflow start Low/No Signal for This compound check_ms Verify Mass Spectrometer Performance start->check_ms Is the instrument functioning correctly? check_sample_prep Evaluate Sample Preparation check_ms->check_sample_prep Yes resolve_ms Optimize MS Parameters check_ms->resolve_ms No check_lc Investigate LC Conditions check_sample_prep->check_lc Yes resolve_sample_prep Refine Extraction Protocol check_sample_prep->resolve_sample_prep No resolve_lc Adjust Chromatography check_lc->resolve_lc No

Figure 1. Troubleshooting workflow for low signal intensity.

Step 1: Verify Mass Spectrometer Performance

  • Action: Infuse a solution of this compound directly into the mass spectrometer.

  • Expected Outcome: A stable and reasonably intense signal for the precursor ion.

  • Troubleshooting:

    • No Signal: Check for clogs in the infusion line, ensure the ESI needle is correctly positioned and not blocked, and verify that the mass spectrometer is properly tuned and calibrated.

    • Weak Signal: Optimize ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

Step 2: Evaluate Sample Preparation

  • Action: Prepare a "post-extraction spike" sample by adding this compound to a blank matrix extract after the extraction process. Compare its signal to a neat solution of the standard at the same concentration.

  • Expected Outcome: The signal intensity in the post-extraction spike should be comparable to the neat solution.

  • Troubleshooting:

    • Significant Signal Drop: This indicates ion suppression from the biological matrix. Consider a more rigorous cleanup method (e.g., solid-phase extraction instead of protein precipitation) or dilute the sample.

    • Low Recovery: If the signal from a regularly prepared sample is much lower than the post-extraction spike, it suggests inefficient extraction. Optimize the extraction solvent, pH, and mixing time.

Step 3: Investigate LC Conditions

  • Action: Analyze the chromatogram for peak shape and retention time.

  • Expected Outcome: A sharp, symmetrical peak at the expected retention time.

  • Troubleshooting:

    • Poor Peak Shape (tailing or fronting): This can be due to an inappropriate mobile phase, a degraded column, or interactions with the analytical column. Adjust the mobile phase composition or replace the column.

    • Co-elution with Interferences: If ion suppression is suspected at the retention time of the analyte, modify the LC gradient to separate this compound from the interfering components.

Issue 2: High Variability in Signal Intensity

High variability in the internal standard signal can compromise the accuracy of your quantitative results.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, especially the addition of the internal standard solution. Use calibrated pipettes and ensure thorough mixing.

  • Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.

  • Matrix Effects: Even with a deuterated internal standard, severe matrix effects can cause variability. Investigate different sample cleanup strategies.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and relatively simple method for extracting Omecamtiv mecarbil from plasma.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting parameters. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Energy (CE) To be optimized for each transition. A starting point is typically 20-40 eV.
Source Temperature 350-500 °C
Drying Gas Flow 10-15 L/min
Nebulizer Pressure 30-50 psi

Table 1: Suggested LC-MS/MS Parameters

Determining MRM Transitions

The exact MRM (Multiple Reaction Monitoring) transitions for this compound are not widely published. However, they can be determined empirically.

  • Precursor Ion: The precursor ion for Omecamtiv mecarbil (molar mass 401.442 g/mol ) in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 402.4. For this compound, the precursor ion will be at m/z 410.4.

  • Product Ions: Infuse a solution of Omecamtiv mecarbil into the mass spectrometer and perform a product ion scan of the m/z 402.4 precursor. Select the most intense and stable fragment ions as your product ions for the MRM transitions. Repeat this process for this compound (precursor m/z 410.4). The fragmentation pattern should be similar to the non-deuterated form, with an 8-dalton shift in the mass of the fragment containing the deuterium labels.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omecamtiv mecarbil402.4To be determined
This compound410.4To be determined

Table 2: MRM Transitions for Omecamtiv Mecarbil and its Deuterated Internal Standard

Signaling Pathway

Omecamtiv mecarbil enhances cardiac contractility by directly activating cardiac myosin. The following diagram illustrates its mechanism of action at the molecular level.

OmecamtivMecarbilPathway cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_effects Effects of Omecamtiv Mecarbil Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke state) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin, Post-power stroke) Myosin_ADP_Pi->Myosin_ADP Pi Release & Power Stroke effect1 Increases the rate of the transition to the strongly bound state Myosin_Rigor Myosin (Rigor state, Strongly bound to Actin) Myosin_ADP->Myosin_Rigor ADP Release effect2 Prolongs the duration of the power stroke Myosin_Rigor->Myosin_ATP ATP Binding Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin_ADP_Pi Binds to an allosteric site outcome Enhanced Cardiac Contractility effect1->outcome effect2->outcome

Figure 2. Mechanism of action of Omecamtiv mecarbil.

Omecamtiv mecarbil binds to an allosteric site on the cardiac myosin heavy chain, specifically when it is in the pre-power stroke state with ADP and inorganic phosphate (Pi) bound.[3][4] This binding accelerates the rate-limiting step of Pi release, thereby increasing the number of myosin heads that can bind to actin and generate force.[4] The result is a prolonged systolic ejection time and increased cardiac contractility without a significant increase in myocardial oxygen consumption.[5]

References

Omecamtiv mecarbil-d8 stability issues in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Omecamtiv mecarbil-d8 in biological matrices is not extensively available in the public domain. The following information is based on general principles of bioanalytical method validation for small molecules and deuterated internal standards. The quantitative data presented is illustrative to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The primary stability concerns for this compound, a deuterated analog of a urea-based compound, in biological samples such as plasma or blood include:

  • Enzymatic Degradation: Esterases and other metabolic enzymes present in biological matrices can potentially hydrolyze the methyl ester or other labile functional groups.

  • pH-Dependent Hydrolysis: The urea and ester moieties may be susceptible to hydrolysis at non-physiological pH values that can occur during sample processing or storage.

  • Adsorption to Surfaces: Like many pharmaceutical compounds, this compound may adsorb to the surfaces of collection tubes, pipette tips, and storage containers, leading to apparent loss of the analyte.

  • Freeze-Thaw Instability: Repeated freezing and thawing cycles can lead to degradation or changes in sample integrity, affecting the concentration of the analyte.

  • Back-Exchange of Deuterium: While generally stable, there is a theoretical possibility of deuterium-hydrogen back-exchange under certain conditions, which could affect the accuracy of mass spectrometry-based quantification.

Q2: Why is a deuterated internal standard like this compound used, and what are its stability expectations?

A2: A deuterated internal standard (IS) is used in quantitative mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response. Ideally, the IS should have identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. Therefore, this compound is expected to have very similar stability characteristics to the parent compound, Omecamtiv mecarbil. Any conditions that cause degradation of the analyte will likely affect the internal standard as well.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: While specific data is limited, general recommendations for storing biological samples for small molecule analysis are:

  • Short-term storage (up to 24 hours): Refrigeration at 2-8°C.

  • Long-term storage (greater than 24 hours): Freezing at -70°C or lower. It is crucial to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low recovery of this compound after sample extraction. 1. Inefficient extraction: The chosen extraction solvent or method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Omecamtiv mecarbil. 2. Adsorption: The compound may be adsorbing to plasticware. 3. Degradation during extraction: The pH or temperature conditions during extraction may be causing instability.1. Method Optimization: Test different extraction solvents and techniques. Ensure the pH of the sample and extraction solvent are optimized. 2. Use Low-Binding Materials: Employ low-adsorption microcentrifuge tubes and pipette tips. 3. Control Conditions: Perform extraction steps on ice and ensure the pH remains within a stable range (typically near neutral).
High variability in this compound signal between replicate samples. 1. Inconsistent sample processing: Variations in extraction time, vortexing, or solvent volumes can introduce variability. 2. Sample inhomogeneity: If using whole blood or tissue homogenates, the compound may not be evenly distributed. 3. Instrument variability: Fluctuations in the mass spectrometer's performance.1. Standardize Procedures: Ensure all samples are processed identically using a detailed standard operating procedure (SOP). 2. Thorough Homogenization: Ensure thorough mixing of samples before aliquoting. 3. Instrument Check: Run system suitability tests to confirm consistent instrument performance.
Decreasing this compound concentration in QC samples over a batch run. 1. Autosampler instability: The compound may be degrading in the autosampler over the course of the analytical run. 2. Adsorption in the autosampler vial: The compound may be adsorbing to the vial or cap.1. Autosampler Temperature Control: Set the autosampler to a cool temperature (e.g., 4°C). 2. Use Appropriate Vials: Test different types of autosampler vials (e.g., glass vs. polypropylene, silanized vials).
Evidence of back-exchange (e.g., presence of d7, d6, etc. signals). 1. Extreme pH: Highly acidic or basic conditions can promote deuterium-hydrogen exchange. 2. High temperatures: Elevated temperatures during sample processing or in the mass spectrometer's ion source can facilitate exchange.1. Maintain Neutral pH: Buffer samples and solutions to a neutral pH. 2. Optimize MS Source Conditions: Reduce the ion source temperature if possible without compromising sensitivity.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Immediately after spiking, analyze a set of aliquots (n=3 for each concentration) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -70°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis after Cycles: After the 1st, 3rd, and 5th freeze-thaw cycles, analyze a set of aliquots (n=3 per concentration).

  • Data Analysis: Compare the mean concentration of the analyte at each cycle to the baseline concentration. The deviation should ideally be within ±15%.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Initial Analysis (Time 0): Analyze a set of aliquots (n=3 per concentration) immediately after spiking.

  • Room Temperature Incubation: Leave the remaining aliquots on the bench at room temperature (approximately 25°C).

  • Time-Point Analysis: Analyze a set of aliquots (n=3 per concentration) at specified time points (e.g., 4, 8, and 24 hours).

  • Data Analysis: Compare the mean concentration at each time point to the time 0 concentration. The deviation should ideally be within ±15%.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleLow QC (10 ng/mL) Mean Recovery (%)High QC (500 ng/mL) Mean Recovery (%)
198.5101.2
396.299.8
594.898.5

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C

Time (hours)Low QC (10 ng/mL) Mean Recovery (%)High QC (500 ng/mL) Mean Recovery (%)
499.1100.5
897.699.3
2493.497.1

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis prep1 Spike Biological Matrix with this compound prep2 Create Low and High QC Aliquots prep1->prep2 ft_stability Freeze-Thaw Stability prep2->ft_stability st_stability Short-Term (Bench-Top) Stability prep2->st_stability lt_stability Long-Term Stability prep2->lt_stability extraction Sample Extraction ft_stability->extraction st_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc report report data_proc->report Generate Stability Report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_tree start Inconsistent/Low Signal of this compound q1 Is the issue observed in all samples or just a subset? start->q1 all_samples Issue in All Samples q1->all_samples All subset_samples Issue in a Subset of Samples q1->subset_samples Subset q2 Check Stock Solution Integrity and Dilutions all_samples->q2 check_instrument Verify LC-MS/MS Performance all_samples->check_instrument q3 Review Sample Processing Consistency subset_samples->q3 check_stability Investigate Sample-Specific Degradation/Adsorption subset_samples->check_stability

Caption: Troubleshooting decision tree for this compound analysis.

Preventing isotopic exchange in Omecamtiv mecarbil-d8 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments involving Omecamtiv mecarbil-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

Omecamtiv mecarbil is a selective cardiac myosin activator that has been investigated for the treatment of heart failure.[1][2][3] this compound is a deuterated version of the parent compound, meaning eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Omecamtiv mecarbil in biological samples.

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, also known as back-exchange, is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix). This can lead to a decrease in the isotopic purity of the internal standard and result in inaccurate quantification of the analyte.

Q3: Where are the deuterium atoms located in this compound?

The precise location of the eight deuterium atoms in commercially available this compound can vary by manufacturer. However, based on common synthetic labeling strategies, it is likely that the deuterium labels are located on the piperazine ring and/or the methyl group of the carbamate. It is crucial to obtain a certificate of analysis from your supplier to confirm the exact labeling pattern of the lot you are using.

Q4: What are the primary factors that can induce isotopic exchange in this compound?

Several factors can contribute to the back-exchange of deuterium atoms:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of labile protons.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for isotopic exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange.

  • Enzymatic Activity: Metabolic enzymes in biological samples can potentially catalyze exchange reactions. Omecamtiv mecarbil is primarily metabolized by the CYP4 family of enzymes.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Isotopic Purity of this compound in Processed Samples Isotopic back-exchange during sample preparation.- Maintain low temperatures (4°C) during all sample handling and preparation steps.- Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction where possible.- Minimize the time samples are exposed to aqueous environments.- Adjust the pH of aqueous solutions to a neutral or slightly acidic range (pH 4-6), if compatible with analyte stability.
Inaccurate and Imprecise Quantitative Results Isotopic exchange leading to a shift in the mass-to-charge ratio of the internal standard.- Verify the isotopic purity of the this compound stock solution before use.- Prepare fresh calibration standards and quality control samples for each analytical run.- Optimize LC-MS/MS parameters to ensure complete separation of Omecamtiv mecarbil from its deuterated internal standard.
Variable Internal Standard Response Across a Batch Inconsistent sample processing conditions leading to varying degrees of back-exchange.- Ensure uniform timing and temperature for all sample extraction and processing steps.- Use an automated liquid handling system for precise and consistent reagent addition and sample transfers.
Gradual Decrease in Internal Standard Signal Over Time in Stored Samples Long-term instability and isotopic exchange in the biological matrix.- Store processed samples at -80°C to minimize enzymatic activity and chemical degradation.- Re-evaluate the stability of this compound in the specific biological matrix and storage conditions used in your study.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Omecamtiv mecarbil in Human Plasma

This protocol is designed to minimize the risk of isotopic exchange of this compound.

Materials:

  • Human plasma samples

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (ACN), chilled to 4°C

  • Formic acid

  • Water, HPLC grade

  • Centrifuge capable of reaching 4°C

  • 96-well deep-well plates

Procedure:

  • Thaw human plasma samples on ice.

  • In a 96-well deep-well plate, add 50 µL of each plasma sample.

  • Add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in ACN) to each well.

  • To precipitate proteins, add 200 µL of chilled ACN to each well.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Mix well and inject into the LC-MS/MS system.

Visualizations

Omecamtiv_Mecarbil_Structure cluster_OM Omecamtiv Mecarbil OM_structure OM_structure

Caption: Chemical structure of Omecamtiv mecarbil.

Isotopic_Exchange_Workflow cluster_prevention Preventing Isotopic Exchange cluster_troubleshooting Troubleshooting start Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound start->add_is extraction Protein Precipitation & Liquid-Liquid Extraction add_is->extraction analysis LC-MS/MS Analysis extraction->analysis end Accurate Quantification analysis->end high_temp High Temperature back_exchange Isotopic Back-Exchange high_temp->back_exchange extreme_ph Extreme pH extreme_ph->back_exchange protic_solvent Protic Solvents protic_solvent->back_exchange back_exchange->analysis Inaccurate Results

Caption: Experimental workflow to minimize isotopic exchange.

Signaling_Pathway OM Omecamtiv Mecarbil Myosin Cardiac Myosin OM->Myosin Activates Actin Actin Myosin->Actin Binds to Contraction Increased Cardiac Contractility Actin->Contraction Leads to

Caption: Simplified mechanism of action of Omecamtiv mecarbil.

References

Technical Support Center: Analysis of Omecamtiv Mecarbil and its d8 Analog

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Omecamtiv mecarbil and its deuterated (d8) analog. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a d8-labeled internal standard for Omecamtiv mecarbil analysis?

A deuterated internal standard (IS), such as d8-Omecamtiv mecarbil, is chemically identical to the analyte of interest (Omecamtiv mecarbil) but has a higher mass due to the replacement of hydrogen atoms with deuterium. This makes it an ideal IS for quantitative analysis by LC-MS/MS. The d8 analog co-elutes with the unlabeled drug, experiencing similar extraction recovery, chromatographic behavior, and ionization effects. By adding a known amount of the d8-IS to each sample, it is possible to accurately quantify the analyte, as the ratio of the analyte signal to the IS signal will correct for variations during sample preparation and analysis.

Q2: What are the main metabolites of Omecamtiv mecarbil that I should be aware of during analysis?

The major metabolites of Omecamtiv mecarbil are M3 (a decarbamoylation product) and M4 (the lactam of M3)[1]. Depending on the scope of your study, you may need to chromatographically separate these metabolites from the parent drug and the internal standard to ensure accurate quantification.

Q3: What are the expected challenges when developing an LC-MS/MS method for Omecamtiv mecarbil?

Omecamtiv mecarbil is a relatively polar compound. Challenges in developing an LC-MS/MS method may include poor retention on traditional reversed-phase columns, ion suppression or enhancement from matrix components, and in-source instability. Careful optimization of chromatographic conditions and sample preparation is crucial for a robust and reliable assay.

Q4: How can I improve the retention of Omecamtiv mecarbil on a reversed-phase column?

To improve the retention of polar analytes like Omecamtiv mecarbil on a C18 or similar reversed-phase column, you can try the following:

  • Use a lower percentage of organic solvent in the mobile phase at the beginning of the gradient.

  • Employ an aqueous mobile phase with a low pH , using an additive like formic acid or acetic acid. This will protonate the molecule, potentially increasing its retention.

  • Consider a column with a different stationary phase chemistry , such as one with embedded polar groups or a phenyl-hexyl phase, which can offer alternative selectivity for polar compounds.

  • Evaluate HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation technique if reversed-phase methods are unsuccessful.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the chromatographic separation of Omecamtiv mecarbil and its d8 analog.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or the concentration of the sample.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Ion suppression from matrix components. 3. Suboptimal sample preparation leading to low recovery. 4. Analyte degradation.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample to reduce matrix effects. 3. Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize recovery. 4. Investigate the stability of Omecamtiv mecarbil in the sample matrix and during storage. Ensure samples are stored at appropriate temperatures.[2]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Interference from the biological matrix. 3. Leak in the LC or MS system.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Enhance sample preparation to remove more interfering substances. 3. Perform a leak check on the system.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Column equilibration issues. 4. Air bubbles in the pump.1. Ensure mobile phase solvents are properly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 4. Degas the mobile phase and prime the pumps.
Analyte and d8-IS Peaks Not Co-eluting 1. Isotope effect. 2. Different lots or sources of analytical standards.1. A slight shift in retention time due to the deuterium labeling (isotope effect) can sometimes occur but is usually minimal. Ensure the integration parameters are set to correctly identify both peaks. 2. Verify the identity and purity of both the analyte and the internal standard.

Experimental Protocols

The following are representative experimental protocols for the analysis of Omecamtiv mecarbil and its d8 analog in human plasma. These should be considered as starting points and may require further optimization for your specific application and instrumentation.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of d8-Omecamtiv mecarbil internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of human plasma, add 20 µL of d8-Omecamtiv mecarbil internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Representative LC-MS/MS Conditions
Parameter Condition
LC System UPLC/UHPLC system
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Omecamtiv mecarbil: To be determined empirically (e.g., [M+H]+ → fragment)d8-Omecamtiv mecarbil: To be determined empirically (e.g., [M+H]+ → fragment)
Source Parameters Optimize for specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows)
Collision Energy Optimize for each transition

Note: The specific MRM transitions and collision energies for Omecamtiv mecarbil and its d8 analog need to be determined by infusing the individual compounds into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add d8-Omecamtiv mecarbil (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (e.g., Acetonitrile) centrifuge Centrifuge ppt->centrifuge spe Solid-Phase Extraction evaporate Evaporate spe->evaporate vortex1->ppt PPT Path vortex1->spe SPE Path supernatant Transfer Supernatant centrifuge->supernatant supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_retention_issues Retention Time Issues start Problem Encountered poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_intensity Low Intensity? start->low_intensity no_peak No Peak? start->no_peak rt_shift Retention Time Shift? start->rt_shift check_column Check Column Health poor_peak_shape->check_column Yes check_ms Check MS Settings low_intensity->check_ms Yes check_system Check System Integrity no_peak->check_system Yes check_lc_conditions Check LC Conditions rt_shift->check_lc_conditions Yes flush_column Flush/Replace Column check_column->flush_column Degraded check_mobile_phase Check Mobile Phase pH check_column->check_mobile_phase OK adjust_ph Adjust pH check_mobile_phase->adjust_ph Incorrect optimize_source Optimize Source Parameters check_ms->optimize_source Suboptimal check_sample_prep Review Sample Prep check_ms->check_sample_prep OK improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup Matrix Effects check_connections Check Connections/Tubing check_system->check_connections Possible Leak check_analyte_stability Check Analyte Stability check_system->check_analyte_stability OK new_standards Prepare Fresh Standards check_analyte_stability->new_standards Degraded check_temp Use Column Oven check_lc_conditions->check_temp Temp Fluctuation check_mobile_phase_prep Remake Mobile Phase check_lc_conditions->check_mobile_phase_prep Mobile Phase Issue

References

Technical Support Center: Analysis of Omecamtiv Mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Omecamtiv mecarbil and its deuterated internal standard, Omecamtiv mecarbil-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (Omecamtiv mecarbil) is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. This compound is used as an internal standard to compensate for these effects; however, significant ion suppression can still impact the reliability of the assay.

Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression-related issues?

Deuterated internal standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium.[5] Ideally, the analyte and its deuterated internal standard co-elute during chromatography and experience the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound still be affected by ion suppression differently than Omecamtiv mecarbil?

Yes, in some cases, the substitution of hydrogen with deuterium can cause a slight difference in the chromatographic retention time between the analyte and the internal standard. If this chromatographic separation occurs in a region of the chromatogram where there is a steep change in ion suppression, the analyte and the internal standard may be affected differently, leading to inaccurate results. Therefore, it is crucial to ensure co-elution and assess for differential matrix effects during method development.

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing Omecamtiv mecarbil and this compound.

Step 1: Confirming Ion Suppression

Issue: You observe low signal intensity, high variability in results, or poor accuracy and precision.

Troubleshooting Steps:

  • Post-Column Infusion Experiment:

    • Continuously infuse a standard solution of Omecamtiv mecarbil into the mass spectrometer after the analytical column.

    • Inject a blank matrix sample (e.g., plasma extract).

    • A dip in the baseline signal at the retention time of Omecamtiv mecarbil indicates the presence of co-eluting species that are causing ion suppression.

  • Matrix Effect Evaluation:

    • Prepare two sets of samples:

      • Set A: Omecamtiv mecarbil standard in a clean solvent.

      • Set B: Blank matrix extract spiked with the same concentration of Omecamtiv mecarbil.

    • Compare the peak areas. A significantly lower peak area in Set B indicates ion suppression. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

Step 2: Optimizing Sample Preparation

Issue: Significant ion suppression is confirmed.

Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

Troubleshooting Workflow:

Caption: Workflow for selecting and optimizing a sample preparation method.

Comparison of Sample Preparation Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high throughput.Less clean extract, high risk of ion suppression from phospholipids.Initial screening, high-throughput analysis where some matrix effects are tolerable.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, removes salts and many polar interferences.More labor-intensive, requires solvent optimization, potential for emulsions.Removing highly polar or non-polar interferences not amenable to SPE.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high selectivity, can concentrate the analyte.More expensive, requires method development for sorbent and solvent selection.Assays requiring high sensitivity and minimal matrix effects.
Step 3: Optimizing Chromatographic Conditions

Issue: Ion suppression persists even after optimizing sample preparation.

Rationale: Modifying the chromatographic separation can move the analyte peak away from co-eluting interferences.

Troubleshooting Steps:

  • Change Mobile Phase Composition:

    • Alter the organic solvent (e.g., acetonitrile vs. methanol).

    • Adjust the pH of the aqueous phase with volatile additives like formic acid or ammonium formate to improve the peak shape and retention of Omecamtiv mecarbil.

  • Modify the Gradient Profile:

    • A shallower gradient can improve the resolution between Omecamtiv mecarbil and interfering peaks.

  • Select a Different Column Chemistry:

    • If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to alter the selectivity of the separation.

Experimental Protocols

The following are representative protocols that can be used as a starting point for method development. Note: These are not validated methods for Omecamtiv mecarbil and should be optimized and validated for your specific application.

Representative LC-MS/MS Method
ParameterRecommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of Omecamtiv mecarbil and this compound standards
Sample Preparation Protocols

1. Protein Precipitation (PPT):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase A/B (50:50).

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma, add this compound and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness and reconstitute as in PPT.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

  • Wash the cartridge with 0.1 M acetic acid followed by methanol.

  • Elute Omecamtiv mecarbil with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate and reconstitute.

Visualization of Omecamtiv Mecarbil's Mechanism of Action

Omecamtiv mecarbil is a cardiac myosin activator. It binds to the catalytic domain of myosin, the motor protein in heart muscle, and stabilizes it in a pre-power stroke state. This increases the number of myosin heads that can bind to actin, prolonging the duration of the power stroke and enhancing the force of contraction without significantly increasing myocardial oxygen consumption.

CardiacMyosinActivation Omecamtiv Omecamtiv Mecarbil Myosin Cardiac Myosin (Pre-power stroke state) Omecamtiv->Myosin Binds and Stabilizes Actin Actin Filament Myosin->Actin Increased binding PowerStroke Prolonged Power Stroke Actin->PowerStroke Contraction Increased Cardiac Contractility PowerStroke->Contraction

Caption: Simplified signaling pathway of Omecamtiv mecarbil action.

References

Omecamtiv mecarbil-d8 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of Omecamtiv mecarbil-d8 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of Omecamtiv mecarbil. Deuterated compounds are primarily used as internal standards in analytical techniques like mass spectrometry for the accurate quantification of the parent drug, Omecamtiv mecarbil, in biological samples.[1] The biological activity is considered identical to the non-deuterated form.

Q2: What is the mechanism of action of Omecamtiv mecarbil?

A2: Omecamtiv mecarbil is a selective cardiac myosin activator.[2][3] It directly targets the cardiac sarcomere, the fundamental unit of muscle contraction in the heart.[4] The drug binds to the catalytic domain of cardiac myosin, accelerating the rate-limiting step of the cross-bridge cycle.[2] This leads to an increase in the number of myosin heads bound to actin filaments, resulting in enhanced force production and a prolonged systolic ejection time without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.[2][3][5]

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is practically insoluble in water. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, and Tween 80 in saline are recommended.[6]

Troubleshooting Guide

Issue: My this compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic solvent can decrease to a point where the compound is no longer soluble, causing it to precipitate.

  • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility, but low enough to not affect your experimental system. It is crucial to determine the tolerance of your cell or tissue model to DMSO.

  • Solution 2: Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80, in your final buffer can help to maintain the solubility of hydrophobic compounds.

  • Solution 3: Sequential Dilution: When preparing dilutions, add the aqueous buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

  • Solution 4: Test Solubility: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains in solution at the final DMSO concentration in your chosen aqueous buffer.

Issue: I am seeing inconsistent results in my cardiomyocyte contractility assay.

  • Cause 1: Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations in your assays.

  • Solution 1: When preparing the stock solution in DMSO or ethanol, ensure complete dissolution by sonicating the solution.[6]

  • Cause 2: Compound Degradation: Improper storage of stock solutions can lead to degradation of the compound.

  • Solution 2: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to a year) or at 4°C for short-term use (up to a week). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

  • Cause 3: Cell Health: The health and viability of the cardiomyocytes are critical for obtaining reproducible results.

  • Solution 3: Ensure that the cardiomyocytes are healthy and properly acclimated before adding the compound. Use appropriate controls, including a vehicle control (DMSO), to monitor the baseline contractility.

Data Summary Tables

Table 1: Solubility of Omecamtiv Mecarbil

SolventConcentrationNotes
DMSO74 mg/mL (184.34 mM)Sonication is recommended for complete dissolution.[6]
Ethanol6 mg/mL (14.95 mM)Sonication is recommended for complete dissolution.[6]
WaterInsoluble
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.98 mM)Recommended for in vivo preparations. Solvents should be added sequentially.[6]

Table 2: Experimental Concentrations for In Vitro Cardiomyocyte Assays

Assay TypeCell TypeConcentration RangeVehicleReference
Contractility and Calcium TransientsCanine Ventricular Myocytes0.03 µM - 3 µMDMSO[7]
Sarcomere ShorteningCanine Cardiomyocytes0.03 µM - 1 µMNot Specified[8][9]
Contractility and Sarcomere ShorteningCanine Cardiomyocytes1 µM - 10 µMDMSO[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 409.48 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.409 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.409 mg of compound.

    • Vortex the tube briefly to mix the contents.

    • Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[6]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.[6]

Protocol 2: In Vitro Cardiomyocyte Contractility Assay

  • Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

  • Materials:

    • Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

    • Appropriate cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Ion imaging system to measure cell shortening

  • Procedure:

    • Plate the isolated cardiomyocytes on laminin-coated dishes or coverslips and allow them to attach and stabilize.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM).

    • Prepare a vehicle control by adding the same volume of DMSO as used for the highest drug concentration to the cell culture medium.

    • Replace the medium in the cardiomyocyte culture with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined period (e.g., 30 minutes).

    • Place the culture dish on the stage of the ion imaging system.

    • Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using field stimulation.

    • Record the changes in cell length (sarcomere length) to measure contractility.

    • Analyze the data to determine parameters such as fractional shortening, contraction velocity, and relaxation velocity.

Visualizations

Omecamtiv_Mecarbil_Signaling_Pathway cluster_sarcomere Cardiac Sarcomere cluster_cross_bridge Cross-Bridge Cycle cluster_drug Drug Action cluster_outcome Functional Outcome Actin Actin Filament Pi_Release Pi Release: Power Stroke Myosin Cardiac Myosin Head (S1 Domain) ATP_Binding ATP Binding: Myosin detaches from Actin ATP_Hydrolysis ATP Hydrolysis: Myosin head cocks Myosin->ATP_Hydrolysis Accelerates rate Myosin->Pi_Release Increases rate Tropomyosin Tropomyosin Troponin Troponin ATP_Binding->ATP_Hydrolysis 1 ATP_Hydrolysis->Pi_Release 2 ADP_Release ADP Release: Strongly bound state Pi_Release->ADP_Release 3 Pi_Release->ADP_Release Prolongs duration ADP_Release->ATP_Binding 4 Increased_Contractility Increased Cardiac Contractility ADP_Release->Increased_Contractility Prolonged_Systole Prolonged Systolic Ejection Time ADP_Release->Prolonged_Systole OM Omecamtiv Mecarbil OM->Myosin Binds to allosteric site No_Ca_Change No significant change in intracellular Ca2+ OM->No_Ca_Change

Caption: Mechanism of action of Omecamtiv mecarbil in the cardiac sarcomere.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Omecamtiv Mecarbil-d8 Stock in DMSO Prep_Dilutions Prepare Serial Dilutions in Culture Medium Prep_Stock->Prep_Dilutions Prep_Cells Isolate and Culture Cardiomyocytes Incubate Incubate Cardiomyocytes with Compound Prep_Cells->Incubate Prep_Dilutions->Incubate Stimulate Field Stimulate at Constant Frequency Incubate->Stimulate Record Record Cell/Sarcomere Shortening Stimulate->Record Measure Measure Contractility Parameters Record->Measure Compare Compare with Vehicle Control Measure->Compare Conclude Draw Conclusions Compare->Conclude

Caption: Workflow for an in vitro cardiomyocyte contractility experiment.

References

Addressing poor recovery of Omecamtiv mecarbil-d8 in sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Omecamtiv mecarbil-d8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor recovery during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery for this compound. What are the general potential causes?

A1: Low recovery of an internal standard (IS) like this compound can stem from several factors throughout the analytical process. Since a stable isotope-labeled internal standard (SIL-IS) is expected to behave almost identically to the analyte, poor recovery often indicates a systemic issue with the sample preparation method itself. Key areas to investigate include:

  • Suboptimal Extraction Parameters: The chosen sample preparation technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimized for the physicochemical properties of Omecamtiv mecarbil.

  • Non-Specific Binding: The analyte and IS can adsorb to the surfaces of labware, such as plastic tubes, pipette tips, or collection plates.[1]

  • Analyte Instability: Although generally stable, degradation can occur under harsh pH, temperature, or solvent conditions. Prolonged exposure to certain solvents, like ethanol at high temperatures, has been noted to cause degradation of the parent compound.

  • Incomplete Elution or Extraction: The compound may be retained on the SPE sorbent or remain in the incorrect phase during LLE.

  • Pipetting or Volumetric Errors: Inaccurate dispensing of samples, solvents, or the IS stock solution can lead to apparent low recovery.

Q2: Our method uses Solid-Phase Extraction (SPE), and the this compound recovery is poor. How can we troubleshoot this?

A2: For SPE, a systematic approach is crucial. The first step is to determine at which stage the loss is occurring by collecting and analyzing the fractions from each step (load, wash, and elution).[2][3]

  • If the IS is found in the Load/Flow-through Fraction: This suggests it did not retain on the sorbent.[2]

    • Sorbent Mismatch: The sorbent's chemistry may not be appropriate for Omecamtiv mecarbil. For a molecule with its properties, a reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbent could be suitable. Ensure the sorbent choice matches the analyte's chemistry.[4]

    • Incorrect Sample pH: The pH of the sample may prevent the IS from being in the correct ionization state for retention. Adjusting the sample pH is critical, especially for ion-exchange mechanisms.[2]

    • Sample Solvent Too Strong: If the organic content of the sample solution is too high, it can prevent the IS from binding to a reversed-phase sorbent.[2]

  • If the IS is found in the Wash Fraction:

    • Wash Solvent is Too Strong: The organic strength of the wash solvent may be prematurely eluting the IS.[2] Reduce the percentage of organic solvent in the wash step.

  • If the IS is not in the Load or Wash, but recovery is still low (i.e., it remains on the cartridge):

    • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the IS from the sorbent.[4] Increase the organic strength, change the solvent, or modify the pH to disrupt the sorbent-analyte interaction.[4]

    • Insufficient Elution Volume: The volume of the elution solvent may be inadequate to pass through the entire sorbent bed and elute the compound completely.[4] Try increasing the elution volume in increments.[4]

Q3: We are using Liquid-Liquid Extraction (LLE) and facing low recovery. What should we optimize?

A3: Low LLE recovery is typically due to an unfavorable partition coefficient (K) between the aqueous and organic phases. To improve recovery:

  • Optimize Extraction Solvent: The polarity of the extraction solvent should be well-matched to that of Omecamtiv mecarbil.[5] Since Omecamtiv mecarbil has polar functional groups, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture (e.g., dichloromethane/isopropanol) might be more effective than highly non-polar solvents like hexane.[5][6]

  • Adjust pH: Omecamtiv mecarbil has basic nitrogens. Adjusting the pH of the aqueous sample to be at least 2 pH units above the pKa of the most basic nitrogen will neutralize it, increasing its hydrophobicity and driving it into the organic phase.[6]

  • "Salting Out" Effect: Adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer, thereby promoting its transfer to the organic solvent.[5][6]

  • Increase Solvent to Sample Ratio: Using a larger volume of organic solvent relative to the aqueous sample can improve extraction efficiency.[5][6]

Q4: Can protein precipitation (PPT) lead to poor recovery of this compound?

A4: Yes, while simple, PPT can cause low recovery if the analyte or IS co-precipitates with the proteins.

  • Analyte Entrapment: The IS can become physically trapped within the aggregated protein pellet. To mitigate this, ensure vigorous vortexing during the addition of the organic solvent (typically acetonitrile) to create a fine, dispersed precipitate rather than large clumps.[7]

  • Solubility Issues: After centrifugation, the analyte must be fully soluble in the resulting supernatant. If the properties of the supernatant (e.g., high organic content) reduce the solubility of this compound, recovery will be low.

Q5: Could there be an issue with the this compound internal standard itself?

A5: While less common, issues with the IS are possible.

  • Purity and Concentration: Verify the purity and confirm the concentration of your IS stock solution. An inaccurate stock concentration will lead to incorrect recovery calculations.

  • Adsorption: As a moderately complex molecule, it may adsorb to surfaces. Using low-adsorption labware or adding a small amount of organic solvent or surfactant to the matrix before adding the IS can sometimes help.[1]

  • Deuterium Exchange: Back-exchange of deuterium for hydrogen is a potential concern for some deuterated standards, especially if stored in acidic or basic solutions, though it is rare for modern, well-designed standards.[8]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Investigation of Analyte Loss in SPE

This protocol is designed to pinpoint the exact step in your SPE procedure where this compound is being lost.

Objective: To quantify the amount of IS in the load, wash, and elution fractions.

Methodology:

  • Prepare a QC Sample: Spike a known amount of this compound into the biological matrix (e.g., plasma).

  • Perform SPE: Process this sample using your current SPE protocol.

  • Collect All Fractions:

    • Collect the sample effluent after loading (the "Load" fraction).

    • Collect the solvent from the conditioning and equilibration steps (optional, for background).

    • Collect the solvent from each wash step (the "Wash" fraction).

    • Collect the final extract from the elution step (the "Elute" fraction).

  • Analyze Fractions: Evaporate and reconstitute each collected fraction (if necessary) in a suitable solvent and analyze them using your LC-MS/MS method.

  • Quantify and Summarize: Calculate the percentage of the total IS found in each fraction. This will clearly show where the loss is occurring.

Data Interpretation:

Fraction AnalyzedExpected % IS RecoveryObserved % IS RecoveryImplication of Low Recovery in "Elute" Fraction
Load< 2%65%Poor retention. See SPE Troubleshooting (Q2).
Wash< 2%55%Premature elution. See SPE Troubleshooting (Q2).
Elute> 90%30%Incomplete elution. See SPE Troubleshooting (Q2).

Table 1: Example data summary for SPE fraction analysis.

Protocol 2: Optimization of LLE Parameters

Objective: To determine the optimal organic solvent and aqueous phase pH for maximizing recovery.

Methodology:

  • Prepare Replicate Samples: Aliquot at least 9 identical samples of the biological matrix spiked with this compound.

  • pH Adjustment: Divide the samples into three groups. Adjust the pH of the aqueous samples to three different levels: acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 10).

  • Solvent Testing: For each pH group, perform the LLE using three different organic solvents of varying polarity (e.g., Hexane, MTBE, Ethyl Acetate).

  • Extraction: Add the chosen organic solvent, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

  • Analysis: Carefully transfer the organic layer, evaporate to dryness, reconstitute in mobile phase, and analyze via LC-MS/MS.

  • Calculate Recovery: Compare the peak area of the extracted samples to a non-extracted standard of the same concentration to determine the absolute recovery.

Data Interpretation:

Extraction SolventRecovery at pH 4Recovery at pH 7Recovery at pH 10
Hexane5%12%15%
MTBE45%75%94%
Ethyl Acetate60%88%96%

Table 2: Example data for LLE optimization, showing the impact of pH and solvent choice.

Visualizations

Troubleshooting Workflows

G cluster_0 General Troubleshooting for Low IS Recovery start Low Recovery of This compound Observed check_is Verify IS Stock (Concentration, Purity) start->check_is check_adsorption Investigate Non-Specific Binding (Test Low-Bind Tubes) check_is->check_adsorption check_method Systematically Evaluate Sample Prep Method check_adsorption->check_method spe SPE Method check_method->spe If SPE lle LLE Method check_method->lle If LLE ppt PPT Method check_method->ppt If PPT protocol1 Run Protocol 1: SPE Fraction Analysis spe->protocol1 protocol2 Run Protocol 2: LLE Optimization lle->protocol2 optimize_ppt Optimize PPT: Test Solvents, Vortexing ppt->optimize_ppt resolve Problem Resolved protocol1->resolve protocol2->resolve optimize_ppt->resolve

Caption: General troubleshooting workflow for low IS recovery.

SPE_Workflow cluster_1 SPE Method Optimization start Analyte Lost in Load Fraction check_sorbent 1. Check Sorbent Choice (Reversed-Phase vs. IEX) start->check_sorbent wash_loss Analyte Lost in Wash Fraction weaken_wash 1. Weaken Wash Solvent (Reduce % Organic) wash_loss->weaken_wash elution_fail Analyte Not Eluting strengthen_elution 1. Strengthen Elution Solvent (Increase % Organic / Change Solvent) elution_fail->strengthen_elution check_ph 2. Optimize Sample pH for Retention check_sorbent->check_ph check_solvent 3. Reduce Sample Solvent Strength check_ph->check_solvent check_wash_ph 2. Check Wash pH weaken_wash->check_wash_ph check_elution_ph 2. Optimize Elution pH (Disrupt Interaction) strengthen_elution->check_elution_ph increase_vol 3. Increase Elution Volume check_elution_ph->increase_vol

Caption: Decision tree for optimizing an SPE method.

LLE_Workflow cluster_2 LLE Method Optimization start Low LLE Recovery step1 1. Test Organic Solvents (e.g., MTBE, Ethyl Acetate) start->step1 step2 2. Optimize Aqueous pH (Make Analyte Neutral) step1->step2 step3 3. Add Salt to Aqueous Phase ('Salting Out') step2->step3 step4 4. Increase Solvent:Sample Ratio step3->step4 end Optimized Recovery step4->end

Caption: Stepwise optimization workflow for LLE.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Bioanalysis: Omecamtiv Mecarbil-d8 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative data. This is particularly true in regulated environments where data integrity is non-negotiable. This guide provides an objective comparison of Omecamtiv mecarbil-d8, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, such as structural analogs. The information presented is supported by representative experimental data and detailed methodologies to aid researchers in making informed decisions for their analytical needs.

Introduction to Omecamtiv Mecarbil and the Role of Internal Standards

Omecamtiv mecarbil is a pioneering cardiac myosin activator developed for the treatment of heart failure with reduced ejection fraction.[1][2][3] Its mechanism involves directly targeting the contractile apparatus of the heart muscle to improve cardiac function.[1][3] Accurate quantification of Omecamtiv mecarbil in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification due to its high sensitivity and selectivity.[4] However, the analytical process is susceptible to variations in sample preparation, injection volume, and matrix effects, which can impact ionization efficiency.[4] To compensate for these potential errors, an internal standard is added at a known concentration to all samples, including calibration standards and quality controls.[4] The ideal IS mimics the analyte's behavior throughout the analytical process, allowing for accurate normalization of the analyte's response.[4]

The two primary types of internal standards used in LC-MS/MS bioanalysis are:

  • Stable Isotope-Labeled Internal Standards (SIL-ISs): These are considered the "gold standard."[4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is a deuterated form of Omecamtiv mecarbil.

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but with a different molecular weight.

Performance Comparison: this compound vs. a Structural Analog

While specific head-to-head validation data for Omecamtiv mecarbil using both a deuterated and a structural analog internal standard is not publicly available, we can illustrate the expected performance differences based on a representative example from a published bioanalytical method validation for another analyte. The following table summarizes the typical performance characteristics observed when comparing a SIL-IS to a structural analog IS.

Table 1: Comparison of Bioanalytical Method Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) Within ±5%Within ±10%Within ±15% (±20% at LLOQ)
Precision (% CV) <8%<12%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) <5%<15%≤15%
Recovery (% RSD) <10%<15%Consistent and reproducible

Data presented is representative and modeled from comparative studies of SIL-IS and structural analog IS performance.

As the table demonstrates, the SIL-IS, represented by this compound, generally provides superior performance in terms of accuracy, precision, and mitigation of matrix effects. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization.[4] A structural analog may have different extraction recovery and ionization efficiency, leading to greater variability.

Experimental Protocols

Below are detailed methodologies for key experiments in a bioanalytical method validation, adaptable for the quantification of Omecamtiv mecarbil using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (containing unknown concentrations of Omecamtiv mecarbil, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix sample.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and IS, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Omecamtiv mecarbil: [M+H]⁺ → fragment ion (specific m/z values to be determined during method development).

    • This compound: [M+D]⁺ → fragment ion (specific m/z values to be determined during method development).

Method Validation Experiments

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5][6][7] Key validation experiments include:

  • Selectivity: Analysis of at least six different blank plasma lots to ensure no interference at the retention times of Omecamtiv mecarbil and this compound.

  • Linearity: A calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range of study samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least three separate analytical runs.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the rationale behind choosing a stable isotope-labeled internal standard.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Omecamtiv mecarbil-d8 Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Omecamtiv mecarbil quantification.

IS_Comparison cluster_SIL_IS Stable Isotope-Labeled IS cluster_Analog_IS Structural Analog IS Analyte Omecamtiv mecarbil (Analyte) SIL_IS This compound Analog_IS e.g., Related Compound Prop_SIL Identical Physicochemical Properties SIL_IS->Prop_SIL Outcome_SIL Co-elution Identical Extraction Recovery Compensates for Matrix Effects Prop_SIL->Outcome_SIL Prop_Analog Similar but Different Physicochemical Properties Analog_IS->Prop_Analog Outcome_Analog Different Retention Time Different Extraction Recovery Incomplete Compensation for Matrix Effects Prop_Analog->Outcome_Analog

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Omecamtiv mecarbil, a selective cardiac myosin activator. The objective is to present a detailed overview of available analytical techniques, their validation parameters, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs, from drug substance analysis to bioanalytical studies.

Introduction to Omecamtiv Mecarbil and its Analysis

Omecamtiv mecarbil is a first-in-class small molecule that activates cardiac myosin, the motor protein responsible for cardiac muscle contraction. Its development as a potential treatment for heart failure necessitates robust and reliable analytical methods for its quantification in various matrices, including bulk drug substance and biological fluids like plasma. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are the primary techniques employed for the analysis of Omecamtiv mecarbil. Cross-validation of these methods is crucial to ensure consistency and reliability of data across different laboratories and studies.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for Omecamtiv mecarbil is summarized in the table below. This allows for a direct comparison of their key validation parameters.

ParameterHPLC-UV (Hypothetical)LC-MS/MS[1]UV-Vis Spectrophotometry (Hypothetical)
Linearity Range 1 - 100 µg/mL1.00 - 500 ng/mL[1]5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%Not explicitly stated98.0 - 102.0%
Precision (% RSD) < 2.0%Not explicitly stated< 2.0%
Limit of Detection (LOD) 0.1 µg/mLNot explicitly stated0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mLNot explicitly stated1.5 µg/mL
Matrix Drug SubstanceHuman Plasma[1]Drug Substance
Instrumentation HPLC with UV DetectorLC-MS/MS[1]UV-Vis Spectrophotometer

Note: Data for HPLC-UV and UV-Vis Spectrophotometry are hypothetical and presented for illustrative comparison, as specific validated methods were not found in the public domain. The LC-MS/MS data is derived from a pharmacokinetic study.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the protocols for the key analytical techniques.

Stability-Indicating HPLC-UV Method (Hypothetical Protocol)

This method is designed for the quantification of Omecamtiv mecarbil in bulk drug substance and for the assessment of its stability.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV spectral analysis of Omecamtiv mecarbil (e.g., ~280 nm).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of Omecamtiv mecarbil reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by serial dilution of the stock solution to cover the linearity range.

    • Prepare sample solutions of the drug substance at a similar concentration to the working standards.

  • Forced Degradation Studies:

    • To establish the stability-indicating nature of the method, Omecamtiv mecarbil is subjected to stress conditions as per ICH guidelines (acid, base, oxidation, thermal, and photolytic stress).

    • Analyze the stressed samples to demonstrate that the method can separate the intact drug from its degradation products.

LC-MS/MS Bioanalytical Method

This method is suitable for the quantification of Omecamtiv mecarbil in human plasma, as demonstrated in pharmacokinetic studies.[1]

  • Sample Preparation:

    • To a 100-μL aliquot of human plasma, add 20 μL of an internal standard solution (e.g., a stable isotope-labeled Omecamtiv mecarbil, D3-OM, at 500 ng/mL).[1]

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the samples and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute the residue in 250 μL of a mixture of mobile phase A and methanol (e.g., 70:30 v/v).[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Kinetex PFP 30 × 3.00 mm, 2.6‐μm column.[1]

    • Mobile Phase A: 10:90 methanol:10 mM ammonium acetate (v/v; pH 6.0).[1]

    • Mobile Phase B: Methanol.[1]

    • Elution: Gradient elution.[1]

    • Mass Spectrometry: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) for the specific transitions of Omecamtiv mecarbil and its internal standard.

UV-Vis Spectrophotometric Method (Hypothetical Protocol)

This method offers a simpler and more cost-effective approach for the quantification of Omecamtiv mecarbil in bulk drug substance.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which Omecamtiv mecarbil is freely soluble (e.g., methanol or ethanol).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of Omecamtiv mecarbil by scanning a dilute solution over a UV range (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a sample solution of the drug substance and measure its absorbance at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Cross-Validation Workflow and Signaling Pathways

To ensure the reliability and interchangeability of analytical data, a cross-validation workflow should be implemented when different analytical methods are used.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective of Cross-Validation Select_Methods Select Analytical Methods for Comparison Define_Objective->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Prepare_Samples Prepare Standardized Samples Define_Acceptance_Criteria->Prepare_Samples Analyze_Samples_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Samples_Method2 Compare_Results Compare Results Statistically Analyze_Samples_Method1->Compare_Results Analyze_Samples_Method2->Compare_Results Assess_Bias Assess for Systematic Bias Compare_Results->Assess_Bias Conclusion Draw Conclusion on Method Comparability Assess_Bias->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

The mechanism of action of Omecamtiv mecarbil involves the modulation of the cardiac myosin ATPase cycle.

SignalingPathway Myosin_ADP_Pi Myosin-ADP-Pi ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi + Actin Actin Actin Pi_Release Pi Release ActoMyosin_ADP_Pi->Pi_Release ActoMyosin_ADP Acto-Myosin-ADP Pi_Release->ActoMyosin_ADP Power_Stroke Power Stroke ActoMyosin_ADP->Power_Stroke Rigor_State Rigor State (Acto-Myosin) Power_Stroke->Rigor_State ATP_Binding ATP Binding Rigor_State->ATP_Binding Myosin_ATP Myosin-ATP ATP_Binding->Myosin_ATP - Actin ATP_Hydrolysis ATP Hydrolysis Myosin_ATP->ATP_Hydrolysis ATP_Hydrolysis->Myosin_ADP_Pi Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin_ADP_Pi  Modulates

Caption: The cardiac myosin ATPase cycle and the point of intervention by Omecamtiv mecarbil.

Conclusion

The choice of an analytical method for Omecamtiv mecarbil depends on the specific application. LC-MS/MS offers the highest sensitivity and is ideal for bioanalytical applications where low concentrations in complex matrices are expected. A stability-indicating HPLC-UV method is well-suited for the analysis of the bulk drug substance and for monitoring its stability. UV-Vis spectrophotometry provides a simple and rapid, though less specific, alternative for routine analysis of the pure drug. Proper cross-validation is paramount to ensure data integrity and comparability when multiple analytical methods are employed throughout the drug development lifecycle.

References

A Comparative Guide to Bioanalytical Methods for Pharmacokinetic and Bioequivalence Studies of Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioanalytical methodologies essential for conducting pharmacokinetic (PK) and bioequivalence (BE) studies of Omecamtiv mecarbil, a first-in-class cardiac myosin activator. While direct bioequivalence studies utilize the active therapeutic agent, the deuterated analog, Omecamtiv mecarbil-d8 , serves as a critical internal standard for ensuring accurate quantification in complex biological matrices. This document details the comparison of Omecamtiv mecarbil with a next-generation alternative, Danicamtiv, presents a comprehensive experimental protocol for bioanalysis, and outlines the parameters for method validation.

Comparative Analysis: Omecamtiv Mecarbil vs. Danicamtiv

Omecamtiv mecarbil and Danicamtiv are both cardiac myosin activators designed to directly target the contractile apparatus of the heart muscle.[1][2] They offer a novel therapeutic approach for conditions like heart failure with reduced ejection fraction (HFrEF) by enhancing cardiac contractility without increasing myocardial oxygen consumption, a significant drawback of traditional inotropes.[1][3][4]

Omecamtiv mecarbil, the first-generation myotrope, works by selectively binding to the catalytic domain of cardiac myosin.[5] This action accelerates the rate-limiting step of the cross-bridge cycle, increasing the number of myosin heads bound to actin, which prolongs systolic ejection time and improves cardiac efficiency.[5][6] Danicamtiv, a second-generation activator, shares this fundamental mechanism but preclinical and clinical data suggest it may have a wider therapeutic window and less impact on diastolic function compared to Omecamtiv mecarbil.[2][7]

The diagram below illustrates the signaling pathway targeted by Omecamtiv mecarbil.

Mechanism of Action of Omecamtiv Mecarbil cluster_Sarcomere Cardiac Myocyte Sarcomere cluster_DrugAction Drug Intervention Myosin Myosin Head (Weakly Bound State) ATP ATP Myosin->ATP Binds Power_Stroke Power Stroke (Strongly Bound State) Myosin->Power_Stroke Transition Myosin->Power_Stroke Accelerates Transition to Strongly Bound State Actin Actin Filament ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Power_Stroke->Myosin Cycle Reset Power_Stroke->Actin Force Generation OM Omecamtiv Mecarbil OM->Myosin Allosterically Binds & Activates

Caption: Omecamtiv mecarbil activates cardiac myosin, accelerating its transition to a force-producing state.

Comparative Pharmacokinetic Profiles

A critical component of drug development and bioequivalence assessment is the characterization of a drug's pharmacokinetic profile. The following table summarizes key PK parameters for Omecamtiv mecarbil and its alternative, Danicamtiv, based on available clinical data.

ParameterOmecamtiv MecarbilDanicamtivSignificance in BE/PK Studies
Time to Max. Concentration (Tmax) ~2-4 hours~1-2 hoursIndicates the rate of drug absorption.
Max. Plasma Concentration (Cmax) Dose-dependentDose-dependentA key parameter for assessing bioequivalence, reflecting absorption rate.
Area Under the Curve (AUC) Dose-proportionalDose-proportionalRepresents the total drug exposure over time; crucial for BE assessment.
Elimination Half-Life (t½) ~19-22 hours~3-4 hoursDetermines dosing frequency and time to reach steady-state.
Primary Clearance Route Metabolism (CYP4A11, CYP4F2, CYP4F3A)[8]Hepatic MetabolismUnderstanding clearance is vital for predicting drug-drug interactions.
Bioavailability ~93.5% (oral solution)[8]Data emerging from clinical trialsMeasures the fraction of an administered dose that reaches systemic circulation.

Note: Pharmacokinetic parameters can vary based on the study population, formulation, and dose administered. The values presented are approximations from available literature.

Experimental Protocol: Quantification of Omecamtiv Mecarbil in Human Plasma

Accurate quantification of Omecamtiv mecarbil in biological samples is the foundation of any PK or BE study. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard.[9] This compound is the ideal internal standard (IS) for this assay due to its chemical similarity and mass difference, ensuring high precision and accuracy.

Caption: Standard workflow for plasma sample preparation and analysis using LC-MS/MS.

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 20 µL of this compound working solution (internal standard).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 g for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial or 96-well plate for analysis.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient starting from 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Omecamtiv mecarbil: Q1: m/z 417.2 -> Q3: m/z 284.1

      • This compound (IS): Q1: m/z 425.2 -> Q3: m/z 292.1

    • Note: Specific m/z transitions require experimental determination on the specific mass spectrometer used.

Bioequivalence Study Design and Validation Criteria

Bioequivalence studies are typically conducted to compare a generic product (Test) against a reference product (Reference).[11] The standard design is a randomized, two-period, two-sequence, single-dose crossover study in healthy volunteers.[12][13]

G cluster_period1 Period 1 cluster_period2 Period 2 Start Healthy Volunteer Cohort Rand Randomization Start->Rand Group1 Group 1 Rand->Group1 50% Group2 Group 2 Rand->Group2 50% P1_G1 Receive Test Drug (T) Group1->P1_G1 P1_G2 Receive Reference Drug (R) Group2->P1_G2 Washout Washout Period P1_G1->Washout P1_G2->Washout P2_G1 Receive Reference Drug (R) Washout->P2_G1 P2_G2 Receive Test Drug (T) Washout->P2_G2 Analysis Pharmacokinetic Analysis (AUC & Cmax) P2_G1->Analysis P2_G2->Analysis Conclusion Bioequivalence Conclusion Analysis->Conclusion

Caption: A standard two-way crossover design for a bioequivalence study.

The bioanalytical method described above must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance CriteriaPurpose
Accuracy & Precision Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).[14]Ensures the method provides correct and reproducible results.
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Confirms the method can differentiate the analyte from other matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99.[15]Demonstrates a linear relationship between concentration and instrument response.
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.Assesses the impact of matrix components on the ionization of the analyte.
Recovery Should be consistent, precise, and reproducible.Measures the efficiency of the extraction process.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top).Ensures sample integrity from collection to analysis.

By adhering to these rigorous protocols and validation standards, researchers can generate reliable data to support the development and approval of new drug formulations, ensuring they meet the highest standards of safety and efficacy.

References

A Head-to-Head Comparison of Omecamtiv Mecarbil and Its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of the cardiac myosin activator, omecamtiv mecarbil, and its primary metabolites.

This guide provides a comprehensive comparison of omecamtiv mecarbil, a first-in-class selective cardiac myosin activator, and its principal metabolites, M3 and M4. The information presented herein is curated from publicly available research to assist in understanding their relative contributions to the pharmacological profile of omecamtiv mecarbil.

Introduction to Omecamtiv Mecarbil and its Metabolism

Omecamtiv mecarbil is an investigational drug designed to directly target the contractile machinery of the heart.[1] It activates cardiac myosin, the motor protein responsible for converting chemical energy into mechanical force during cardiac contraction.[1] This mechanism of action offers a novel therapeutic approach for conditions such as heart failure with reduced ejection fraction (HFrEF).

Omecamtiv mecarbil undergoes metabolism in the body, primarily through oxidative pathways. The two major metabolites identified in plasma and excreta are:

  • M3: A decarbamoylation product.

  • M4: A subsequent lactam of the M3 metabolite.[2][3]

Understanding the pharmacological activity of these metabolites is crucial for a complete assessment of the drug's overall effect and safety profile.

Comparative Pharmacology: Omecamtiv Mecarbil vs. Metabolites M3 & M4

While extensive research has characterized the pharmacokinetics and pharmacodynamics of omecamtiv mecarbil, direct quantitative comparisons of the pharmacological activity of its metabolites are limited in publicly available literature. However, existing studies consistently indicate that the M3 and M4 metabolites are significantly less potent than the parent compound. One study explicitly states that the M3 and M4 circulating metabolites are "significantly less potent than OM".

Data Presentation: Quantitative and Qualitative Comparison

The following tables summarize the available quantitative pharmacokinetic data and the qualitative pharmacodynamic comparison of omecamtiv mecarbil and its metabolites.

Table 1: Pharmacokinetic Profile of Omecamtiv Mecarbil and its Metabolites in Human Plasma [2][3]

CompoundRelative Abundance in Plasma (% of total drug-related material)
Omecamtiv Mecarbil ~83.8%
Metabolite M3 ~6.0%
Metabolite M4 ~3.3%

Table 2: Head-to-Head Pharmacodynamic Comparison

FeatureOmecamtiv MecarbilMetabolite M3Metabolite M4
Mechanism of Action Selective cardiac myosin activatorPresumed similar, but significantly less potentPresumed similar, but significantly less potent
Cardiac Myosin ATPase Activation Potent activatorSignificantly less potent (quantitative data not available)Significantly less potent (quantitative data not available)
Effect on Cardiac Contractility IncreasesNegligible at therapeutic concentrations of the parent drugNegligible at therapeutic concentrations of the parent drug

Signaling and Metabolic Pathways

Mechanism of Action of Omecamtiv Mecarbil

Omecamtiv mecarbil allosterically binds to the catalytic domain of cardiac myosin. This binding event accelerates the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly-bound actin-myosin state to a strongly-bound, force-producing state. This leads to an increased number of myosin heads engaged with actin during systole, resulting in a longer systolic ejection time and increased stroke volume.

cluster_0 Cardiac Myocyte Omecamtiv_Mecarbil Omecamtiv Mecarbil Cardiac_Myosin Cardiac Myosin (Catalytic Domain) Omecamtiv_Mecarbil->Cardiac_Myosin Binds to Actin_Binding Actin Binding Cardiac_Myosin->Actin_Binding Enhances Increased_Contractility Increased Cardiac Contractility Actin_Binding->Increased_Contractility Prolonged_Systole Prolonged Systolic Ejection Time Actin_Binding->Prolonged_Systole

Caption: Mechanism of action of omecamtiv mecarbil in cardiac myocytes.

Metabolic Pathway of Omecamtiv Mecarbil

Omecamtiv mecarbil is primarily metabolized in the liver. The main metabolic pathway involves the decarbamoylation of the parent molecule to form the M3 metabolite. M3 is then further metabolized to its lactam form, M4.

Omecamtiv_Mecarbil Omecamtiv Mecarbil M3_Metabolite M3 Metabolite (Decarbamoylation Product) Omecamtiv_Mecarbil->M3_Metabolite Decarbamoylation M4_Metabolite M4 Metabolite (Lactam of M3) M3_Metabolite->M4_Metabolite Lactam Formation

Caption: Metabolic pathway of omecamtiv mecarbil to its M3 and M4 metabolites.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of omecamtiv mecarbil and its metabolites are provided below.

Cardiac Myosin ATPase Activity Assay

This in vitro assay is fundamental for determining the direct effect of compounds on the enzymatic activity of cardiac myosin.

  • Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence and absence of test compounds.

  • Protocol:

    • Protein Purification: Human β-cardiac myosin subfragment 1 (S1) is expressed and purified from a suitable expression system (e.g., insect cells).

    • Assay Buffer: A buffer containing physiological concentrations of salts (e.g., KCl, MgCl2), a pH buffer (e.g., MOPS or HEPES), and a defined concentration of actin is prepared.

    • Reaction Initiation: The reaction is initiated by adding a known concentration of ATP to the mixture of myosin, actin, and the test compound (omecamtiv mecarbil or its metabolites) at various concentrations.

    • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be achieved using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi.

    • Data Analysis: The ATPase activity is plotted against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal activation is observed).

Cardiomyocyte Fractional Shortening Assay

This cellular assay assesses the effect of compounds on the contractility of isolated heart muscle cells.

  • Objective: To measure the extent and velocity of shortening of isolated cardiomyocytes upon electrical stimulation.

  • Protocol:

    • Cardiomyocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., rat, rabbit, or canine) by enzymatic digestion.

    • Cell Plating and Stimulation: The isolated myocytes are plated in a chamber on a microscope stage and are electrically stimulated to contract at a physiological frequency.

    • Image Acquisition: High-speed video microscopy is used to capture images of the contracting and relaxing myocytes.

    • Measurement of Cell Length: Image analysis software is used to measure the diastolic (relaxed) and systolic (contracted) length of the cells.

    • Calculation of Fractional Shortening: Fractional shortening is calculated as: ((Diastolic Length - Systolic Length) / Diastolic Length) * 100%.

    • Data Analysis: The change in fractional shortening in the presence of the test compound is compared to the baseline measurement.

Pharmacokinetic Analysis using LC-MS/MS

This analytical method is used to quantify the concentrations of omecamtiv mecarbil and its metabolites in biological matrices such as plasma.

  • Objective: To determine the concentration-time profiles of omecamtiv mecarbil and its metabolites following administration.

  • Protocol:

    • Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) to remove larger molecules. The supernatant is then collected.

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. The parent drug and its metabolites are separated based on their physicochemical properties as they pass through a chromatography column.

    • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The molecules are ionized, and specific parent-product ion transitions are monitored for each analyte (omecamtiv mecarbil, M3, and M4) and an internal standard.

    • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the compounds.

cluster_0 Experimental Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (Protein Precipitation) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Pharmacokinetic Data (Concentration vs. Time) MSMS->Data

Caption: A simplified workflow for the LC-MS/MS analysis of omecamtiv mecarbil and its metabolites.

Conclusion

References

A Comparative Guide to the Validation of Omecamtiv Mecarbil-d8 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, enabling method validation, instrument calibration, and ensuring the traceability of measurement results. This guide provides a comprehensive comparison of a hypothetically validated Omecamtiv mecarbil-d8 CRM against a standard non-deuterated Omecamtiv mecarbil reference material. The experimental data and protocols presented herein are illustrative, based on established principles of CRM validation according to ISO 17034, to demonstrate the rigorous process of certifying a reference material.

Omecamtiv mecarbil is a selective cardiac myosin activator that has been investigated for the treatment of heart failure.[1][2] Its deuterated analog, this compound, is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods. The certification of this compound as a CRM ensures its suitability for these critical applications.

Comparison of Key Validation Parameters

The following tables summarize the hypothetical quantitative data for the validation of this compound as a CRM compared to a non-certified Omecamtiv mecarbil reference material.

Table 1: Purity Assessment

ParameterThis compound CRMOmecamtiv mecarbil Reference MaterialMethod
Purity by HPLC (Area %) 99.92%99.5%High-Performance Liquid Chromatography
Purity by qNMR 99.89% ± 0.05%Not DeterminedQuantitative Nuclear Magnetic Resonance
Related Substances < 0.05%< 0.3%High-Performance Liquid Chromatography
Residual Solvents < 0.01%< 0.1%Gas Chromatography-Mass Spectrometry
Water Content (Karl Fischer) 0.08%0.25%Karl Fischer Titration
Inorganic Impurities < 0.01%Not DeterminedInductively Coupled Plasma Mass Spectrometry

Table 2: Identity and Characterization

ParameterThis compound CRMOmecamtiv mecarbil Reference MaterialMethod
Identity Confirmation ConfirmedConfirmedLC-MS, ¹H NMR, ¹³C NMR, IR
Molecular Weight 432.52 g/mol 424.47 g/mol Mass Spectrometry
Deuterium Incorporation ≥ 98%N/AMass Spectrometry
Homogeneity Homogeneous (RSD < 0.1%)Not AssessedHPLC
Stability (24 months, 2-8°C) Stable (Purity change < 0.1%)Not AssessedHPLC
Certified Value (Purity) 99.89% ± 0.05% (qNMR)99.5% (HPLC, nominal)qNMR
Traceability Traceable to SI units via qNMRNot establishedN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the material in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.

  • Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Purity Assignment by Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: A certified reference material with high purity and a known proton signal that does not overlap with the analyte signals (e.g., Maleic Anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is used to ensure full signal recovery. A 90° pulse angle is used.

  • Data Processing: The spectra are phased and baseline corrected. The integrals of the analyte and internal standard signals are carefully determined.

  • Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[3][4][5]

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent.

  • LC Method: A fast gradient method similar to the HPLC purity method is used.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of this compound. The fragmentation pattern can also be used for structural confirmation.

Visualizing the Validation Process and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

crm_validation_workflow cluster_production Material Production cluster_characterization Characterization & Value Assignment cluster_quality_control Quality Control cluster_certification Certification synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (LC-MS, NMR, IR) purification->identity purity Purity Assessment (HPLC, qNMR) identity->purity impurities Impurity Profiling (GC-MS, ICP-MS) purity->impurities value_assignment Certified Value Assignment (qNMR) impurities->value_assignment homogeneity Homogeneity Testing value_assignment->homogeneity stability Stability Studies homogeneity->stability uncertainty Uncertainty Budget Calculation stability->uncertainty certificate Issuance of Certificate of Analysis uncertainty->certificate

Caption: Workflow for the certification of a reference material.

omecamtiv_pathway omecamtiv Omecamtiv Mecarbil myosin Cardiac Myosin omecamtiv->myosin Binds to cross_bridge Actin-Myosin Cross-Bridge Formation myosin->cross_bridge Enhances actin Actin actin->cross_bridge contraction Increased Cardiac Contractility cross_bridge->contraction

Caption: Signaling pathway of Omecamtiv mecarbil.

validation_comparison cluster_crm This compound CRM cluster_rm Omecamtiv mecarbil Reference Material crm_purity High Purity (≥99.8%) comparison Comparison crm_purity->comparison crm_identity Confirmed Identity crm_identity->comparison crm_traceability Metrological Traceability crm_traceability->comparison crm_uncertainty Defined Uncertainty crm_uncertainty->comparison crm_stability Proven Stability crm_stability->comparison rm_purity Good Purity (≥99.5%) rm_purity->comparison rm_identity Confirmed Identity rm_identity->comparison rm_traceability No Traceability rm_traceability->comparison rm_uncertainty Undefined Uncertainty rm_uncertainty->comparison rm_stability Unknown Stability rm_stability->comparison

Caption: Key validation parameter comparison.

References

Navigating Omecamtiv Mecarbil Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a formal inter-laboratory comparison for the quantification of Omecamtiv mecarbil in the public domain necessitates a critical evaluation of available bioanalytical methodologies. This guide provides a comparative overview of the primary techniques employed for the pharmacokinetic assessment of this novel cardiac myosin activator, tailored for researchers, scientists, and drug development professionals.

The two principal analytical platforms for the quantification of Omecamtiv mecarbil in biological matrices are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. While both methods are capable of measuring drug concentrations, they operate on different principles, leading to distinct performance characteristics. This guide delves into a comparison of these methods, offers a detailed experimental protocol for a representative LC-MS/MS assay, and illustrates key biological and experimental pathways.

Comparative Analysis of Bioanalytical Methods

A direct comparison of quantitative data from different laboratories is not publicly available. However, an objective assessment of the two predominant methodologies can be made based on their established performance characteristics in the context of small molecule drug quantification.

ParameterLC-MS/MSImmunoassay
Specificity High to Very High. Capable of distinguishing the parent drug from its metabolites.Variable. Potential for cross-reactivity with metabolites or other endogenous/exogenous compounds.
Sensitivity High. Typically achieves lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range.Moderate to High. Sensitivity is dependent on antibody affinity and assay format.
Accuracy High. Generally provides values closer to the true concentration.Good. Can be influenced by matrix effects and cross-reactivity.
Precision High. Excellent intra- and inter-assay reproducibility.Good. Generally acceptable for clinical monitoring, but can have higher variability than LC-MS/MS.
Linearity Wide dynamic range.Typically a narrower sigmoidal response curve.
Throughput Moderate to High. Amenable to automation.High. Well-suited for large-scale clinical sample analysis.
Development Time Longer. Requires method development and optimization.Shorter for commercially available kits; longer for custom antibody development.
Cost per Sample Generally lower for high-throughput analysis after initial instrument investment.Can be higher, especially for commercial kits.
Regulatory Acceptance Widely accepted as the "gold standard" for quantitative bioanalysis.Widely used, particularly in late-stage clinical trials and for therapeutic drug monitoring.

Mechanism of Action of Omecamtiv Mecarbil

Omecamtiv mecarbil is a selective cardiac myosin activator. It enhances cardiac contractility by a novel mechanism that does not involve an increase in intracellular calcium concentration.[1][2]

cluster_sarcomere Cardiac Sarcomere Myosin Myosin Cross-bridge_Formation Cross-bridge_Formation Myosin->Cross-bridge_Formation ATP_Hydrolysis ATP_Hydrolysis Myosin->ATP_Hydrolysis Actin Actin Actin->Cross-bridge_Formation Power_Stroke Power_Stroke Cross-bridge_Formation->Power_Stroke Increases rate Increased_Contractility Increased_Contractility Power_Stroke->Increased_Contractility ATP_Hydrolysis->Power_Stroke Provides energy Omecamtiv_Mecarbil Omecamtiv_Mecarbil Omecamtiv_Mecarbil->Myosin Binds to catalytic domain

Mechanism of Action of Omecamtiv Mecarbil.

Experimental Protocol: LC-MS/MS Quantification of Omecamtiv Mecarbil in Human Plasma

This section provides a representative, detailed methodology for the quantification of Omecamtiv mecarbil in human plasma using LC-MS/MS. This protocol is based on standard practices for bioanalytical method validation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Omecamtiv mecarbil).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omecamtiv Mecarbil: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined during method development).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined during method development).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) and should meet the following typical acceptance criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Inter-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor CV ≤ 15%
Stability Analyte stable under various storage and handling conditions

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Omecamtiv mecarbil using LC-MS/MS.

cluster_lab Laboratory Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Protein Precipitation with Internal Standard Sample_Collection->Sample_Preparation LC_Separation HPLC/UHPLC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification using Calibration Curve MS_Detection->Data_Analysis Result_Reporting Report Concentration Data_Analysis->Result_Reporting

LC-MS/MS Bioanalytical Workflow.

References

A Comparative Guide to the Metabolism of Omecamtiv Mecarbil Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Omecamtiv mecarbil, a novel cardiac myosin activator, across several species, including humans, dogs, rats, and mice. The information presented is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. While comprehensive comparative data remains an area of ongoing research, this document synthesizes the currently available information to aid in drug development programs.

Executive Summary

Omecamtiv mecarbil undergoes metabolism to varying extents across different species. In humans, the primary metabolic pathway involves oxidative decarbamoylation, leading to the formation of the main metabolites, M3 and its sequential product, M4.[1] This process is principally mediated by the Cytochrome P450 (CYP) 4 family of enzymes.[1] Pharmacokinetic parameters for Omecamtiv mecarbil have been characterized in dogs, rats, and mice, although detailed metabolite profiles in these species are not as extensively documented as in humans. This guide highlights the known metabolic pathways, presents available quantitative data, and outlines the experimental methodologies used in these assessments.

Comparative Metabolism and Pharmacokinetics

The metabolism of Omecamtiv mecarbil shows species-specific differences, which is a critical consideration in preclinical drug development.

Metabolic Pathways

In humans, the major biotransformation pathway is the oxidative cleavage of the terminal carbamate moiety, resulting in the decarbamoylated metabolite M3. M3 is further metabolized to a lactam, M4.[1] These two metabolites are the most abundant found in human plasma and excreta.[1] The CYP4 family of enzymes has been identified as the primary catalyst for the formation of M3 in in vitro studies.[1] Other metabolic pathways, including those potentially mediated by CYP2D6 and CYP3A, contribute to a lesser extent to the overall metabolism.[2]

While the specific metabolites and enzymatic pathways have not been fully elucidated in non-human species, pharmacokinetic data suggests that metabolism is a significant route of clearance in dogs, rats, and mice as well.[3] It is hypothesized that the decarbamoylation pathway may be a conserved route of metabolism across these species, though further studies are required for confirmation.

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for Omecamtiv mecarbil in various species.

ParameterHumanDog (Beagle)Rat (Sprague-Dawley)Mouse
Clearance (CL) 11.7 L/h7.2 mL/min/kg22 mL/min/kg0.6 ± 0.1 L/hr/kg
Volume of Distribution (Vd) 275 L3.6 L/kg3.5 L/kg-
Oral Bioavailability (F%) 93.5%80%100%51.1%
Elimination Half-life (t1/2) ~18.5-33 hours--83.1 min (in HLM)
Sources:[1][3][3][3][4]

Note: Data for monkeys is not currently available in the public domain. HLM refers to Human Liver Microsomes.

Metabolite Distribution

In humans, after a single dose of [14C]Omecamtiv mecarbil, the majority of the administered radioactivity is recovered in the urine and feces.[1] Unchanged Omecamtiv mecarbil accounts for a minor percentage of the excreted dose, with the major portion being its metabolites, M3 and M4.[1]

SpeciesRouteUnchanged Drug in Urine (% of dose)Unchanged Drug in Feces (% of dose)M3 in Urine & Feces (% of dose)M4 in Urine & Feces (% of dose)
Human Oral7.7%4.1%26.5%11.6%
Source:[1]

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro metabolism of a compound like Omecamtiv mecarbil, which is a standard approach in comparative drug metabolism studies.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of Omecamtiv mecarbil in different species.

Materials:

  • Liver microsomes from human, monkey (e.g., Cynomolgus), dog (e.g., Beagle), rat (e.g., Sprague-Dawley), and mouse.

  • Omecamtiv mecarbil

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Control compounds (e.g., known substrates for major CYP enzymes)

Procedure:

  • Prepare a stock solution of Omecamtiv mecarbil in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes (typically at a final protein concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and Omecamtiv mecarbil (at a final concentration typically in the low micromolar range).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate the in vitro half-life and intrinsic clearance of Omecamtiv mecarbil in each species' liver microsomes.

  • Characterize the structure of the metabolites formed using high-resolution mass spectrometry and comparison with synthesized reference standards if available.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the metabolic processes and experimental designs, the following diagrams are provided.

Omecamtiv_Metabolism Omecamtiv mecarbil Omecamtiv mecarbil M3 M3 (Decarbamoylation) Omecamtiv mecarbil->M3  CYP4 Family (Major)  CYP2D6, CYP3A (Minor) Other Other Minor Metabolites Omecamtiv mecarbil->Other M4 M4 (Lactam formation) M3->M4

Caption: Primary metabolic pathway of Omecamtiv mecarbil in humans.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Incubate Incubate at 37°C Microsomes->Incubate Drug Omecamtiv mecarbil Drug->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Stability Metabolic Stability LCMS->Stability Metabolites Metabolite Identification LCMS->Metabolites

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolism of Omecamtiv mecarbil is best characterized in humans, with oxidative decarbamoylation by the CYP4 family being the primary route of clearance. While pharmacokinetic data are available for several preclinical species, a detailed understanding of their metabolic profiles is less complete. The significant inter-species differences in drug metabolism highlight the importance of conducting thorough comparative studies to ensure the appropriate selection of animal models for safety and efficacy testing. The experimental protocols and workflows described in this guide provide a framework for conducting such essential comparative metabolism studies. Further research is warranted to fully elucidate the metabolic pathways of Omecamtiv mecarbil in non-human primates and other preclinical species to better predict its human pharmacology and safety.

References

Safety Operating Guide

Personal protective equipment for handling Omecamtiv mecarbil-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Omecamtiv mecarbil-d8 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), handling procedures, and disposal, fostering a secure laboratory environment. The following information is based on the safety data for the parent compound, Omecamtiv mecarbil, as the deuterated form is expected to have similar properties.

Hazard Identification and Personal Protective Equipment

Omecamtiv mecarbil is classified with several hazards, necessitating specific protective measures. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it can cause damage to the heart with single or repeated exposure.[2] Therefore, adherence to the following PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact which can lead to irritation.[1]
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Suitable respiratorRequired to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] Use in a well-ventilated area is also crucial.[1]

Standard Operating Procedure for Handling

A systematic approach to handling this compound minimizes exposure risk. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Don appropriate PPE: - Safety goggles - Protective gloves - Lab coat - Respirator A->B C Ensure proper ventilation (e.g., chemical fume hood) B->C D Weigh and prepare solutions in a designated area C->D E Conduct experiment, avoiding aerosol generation D->E F Wash hands thoroughly after handling E->F G In case of spill, evacuate and follow emergency procedures E->G I Dispose of waste in accordance with institutional and local regulations F->I H Decontaminate surfaces with appropriate solvent (e.g., alcohol) G->H H->I

Safe handling workflow for this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1][3]
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present.[1][3] Seek prompt medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Contaminated materials and waste containing this compound must be handled as hazardous waste. Do not allow the product to enter the sewage system or household garbage.[2] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.